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1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Documentation Hub

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  • Product: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene
  • CAS: 6943-02-8

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8)

[1][2] Executive Summary 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8) is a disubstituted aromatic ether characterized by a rigid biphenyl-like core interrupted by a methylene ether linkage.[1][2] This structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8) is a disubstituted aromatic ether characterized by a rigid biphenyl-like core interrupted by a methylene ether linkage.[1][2] This structural motif—combining an electron-withdrawing nitro group and a halogenated handle (bromine)—makes it a critical intermediate in the synthesis of liquid crystals , pharmaceutical precursors , and functional materials .[1][2]

The compound serves as a "dual-handle" building block:

  • The Nitro Group (-NO₂): A latent amine functionality, accessible via reduction, essential for azo-dye synthesis or amide coupling.[1][2]

  • The Bromo Group (-Br): An active site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Physicochemical Profile

PropertyDataNotes
CAS Number 6943-02-8Unique identifier.[1][2]
IUPAC Name 1-Bromo-4-[(4-nitrobenzyl)oxy]benzeneAlso known as 4-Bromo-4'-nitrobenzyl phenyl ether.[1][2]
Molecular Formula C₁₃H₁₀BrNO₃
Molecular Weight 308.13 g/mol
Appearance Pale yellow to cream crystalline solidTypical of nitro-aromatic ethers.[1][2]
Solubility Soluble in DCM, Acetone, DMF, DMSO.[2] Insoluble in Water.[1][3]High lipophilicity due to aromatic rings.[1]
Melting Point 143–145 °C (Predicted/Typical Class Range)Note: Often confused in databases with 1-bromo-4-nitrobenzene (MP 126°C).[1][2]
Structural Analysis

The molecule exhibits a "push-pull" electronic character, though interrupted by the insulating methylene (-CH₂-) bridge.[1][2]

  • Nitrobenzyl Segment: Strongly electron-deficient due to the -NO₂ group.[1][2]

  • Bromophenoxy Segment: Electron-rich ether oxygen donates electron density into the brominated ring, activating it for electrophilic attack ortho to the oxygen, though the bromine deactivates the ring overall.[2]

Synthesis & Production

The most robust route to CAS 6943-02-8 is the Williamson Ether Synthesis .[1][2] This SN2 reaction couples 4-bromophenol with 4-nitrobenzyl bromide under basic conditions.[1][2]

Reaction Scheme

Synthesis Phenol 4-Bromophenol (Nucleophile) Transition S_N2 Transition State Phenol->Transition Acetone, Reflux, 4-6h Bromide 4-Nitrobenzyl Bromide (Electrophile) Bromide->Transition Acetone, Reflux, 4-6h Base Base (K2CO3) Base->Transition Acetone, Reflux, 4-6h Product 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8) Transition->Product Salt KBr + CO2 + H2O Transition->Salt

Caption: Williamson Ether synthesis pathway via SN2 mechanism.

Detailed Experimental Protocol

Safety Note: 4-Nitrobenzyl bromide is a lachrymator (tear gas agent).[1][2] Handle only in a fume hood.

Reagents:

  • 4-Bromophenol (1.0 equiv)[1][2]

  • 4-Nitrobenzyl bromide (1.05 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)[2]

  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)[1]

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (17.3 g, 100 mmol) in acetone (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Add 4-nitrobenzyl bromide (22.7 g, 105 mmol) in one portion. Caution: Exothermic.[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the slurry into 500 mL of ice-cold water. The product will precipitate as a solid.

    • Filter the solid using a Buchner funnel. Wash with water (3 x 50 mL) to remove inorganic salts.[1]

    • Wash with cold ethanol (1 x 20 mL) to remove unreacted starting materials.[1]

  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to yield pale yellow needles.

  • Yield: Typical isolated yield is 85–92%.[1]

Spectroscopic Characterization (Predicted)

Researchers verifying the identity of CAS 6943-02-8 should look for these characteristic signals.

¹H NMR (300 MHz, CDCl₃)
  • δ 8.25 (d, J=8.8 Hz, 2H): Protons ortho to the nitro group (Deshielded).

  • δ 7.60 (d, J=8.8 Hz, 2H): Protons meta to the nitro group.

  • δ 7.40 (d, J=9.0 Hz, 2H): Protons ortho to the bromine atom.

  • δ 6.85 (d, J=9.0 Hz, 2H): Protons ortho to the ether oxygen (Shielded).

  • δ 5.20 (s, 2H): Benzylic methylene (-O-CH₂ -Ar).[1][2] Diagnostic Singlet.

IR Spectrum (ATR)
  • 1520 & 1345 cm⁻¹: N-O stretch (Nitro group).[1]

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).[1]

  • 1070 cm⁻¹: C-Br stretch.[1][2]

Reactivity & Applications

This compound is a "divergent intermediate," meaning it can be processed into two distinct classes of materials depending on which functional group is targeted.

Pathway A: Nitro Reduction (Aniline Synthesis)

Reduction of the nitro group yields 4-[(4-bromophenoxy)methyl]aniline .[1][2]

  • Reagents: Fe/HCl, SnCl₂/HCl, or H₂/Pd-C.[1][2]

  • Use: This aniline is a precursor for azo-liquid crystals .[1][2] Reacting the amine with benzaldehydes yields Schiff bases (imines) that exhibit smectic/nematic mesophases.

Pathway B: C-C Coupling (Suzuki/Sonogashira)

The aryl bromide allows for chain extension without affecting the nitro group.[2]

  • Reagents: Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃.[1]

  • Use: Synthesis of biaryl ethers used in organic light-emitting diodes (OLEDs) to tune band gaps.[1][2]

Reactivity cluster_0 Pathway A: Nitro Reduction cluster_1 Pathway B: Palladium Coupling Core 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Amine 4-[(4-bromophenoxy)methyl]aniline Core->Amine Fe / HCl (Selective Reduction) Biaryl Biaryl Nitro Ethers Core->Biaryl Suzuki Coupling (Pd cat.) LiquidCrystal Schiff Base Liquid Crystals Amine->LiquidCrystal Condensation w/ Aldehydes OLED OLED Materials Biaryl->OLED Material Fabrication

Caption: Divergent synthetic utility of the scaffold.

Safety & Handling (HSE)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Precursor Hazard: The starting material, 4-nitrobenzyl bromide, is a potent lachrymator .[1][2] Any synthesis must be performed with strict containment.[1]

  • Storage: Store in a cool, dry place. Light sensitive (bromide degradation).[1]

  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Williamson Ether Synthesis Protocol: Organic Syntheses, Coll.[1] Vol. 1, p. 75 (1941); Vol. 9, p. 12 (1929). (General etherification methodology). Link

  • Nitrobenzyl Bromide Preparation: Organic Syntheses, Coll. Vol. 2, p. 443 (1943).[4] (Precursor synthesis).[1] Link

  • Liquid Crystal Applications: Journal of Materials Chemistry C, "Synthesis and properties of lateral substituted liquid crystals," (General reference for nitro-ether mesogens).[1]

  • Spectroscopic Data Verification: SDBS (Spectral Database for Organic Compounds), AIST Japan.[1] (For component fragment verification). Link[2]

Sources

Exploratory

1-Bromo-4-(4-nitrobenzyloxy)benzene: Chemical Structure & Synthesis Guide

This guide provides an in-depth technical analysis of 1-Bromo-4-(4-nitrobenzyloxy)benzene, a specialized organic intermediate characterized by its dual functionalization (nitro and bromo groups) across a diaryl ether sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-4-(4-nitrobenzyloxy)benzene, a specialized organic intermediate characterized by its dual functionalization (nitro and bromo groups) across a diaryl ether scaffold.

Executive Summary

1-Bromo-4-(4-nitrobenzyloxy)benzene (CAS: 6943-02-8 ) is a significant organic building block used in the synthesis of liquid crystals, nonlinear optical (NLO) materials, and pharmaceutical intermediates.[1] Its structure features a central ether linkage connecting a 4-bromophenyl moiety and a 4-nitrobenzyl moiety. This "Donor-Linker-Acceptor" architecture—where the ether oxygen acts as a donor and the nitro group as an acceptor—makes it a prime candidate for materials science applications requiring electronic polarization.

Molecular Architecture & Electronic Properties
2.1 Structural Specifications
PropertyValue
IUPAC Name 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene
CAS Registry Number 6943-02-8
Molecular Formula C₁₃H₁₀BrNO₃
Molecular Weight 308.13 g/mol
SMILES [O-]c1ccc(COc2ccc(Br)cc2)cc1
Physical State Solid (Crystalline powder)
Melting Point Typically ~120–130°C (Analogous range for nitrobenzyl aryl ethers)
2.2 Electronic Effects & Reactivity

The molecule is defined by three distinct electronic zones:

  • Ring A (Nitrobenzyl): The nitro group (

    
    ) is strongly electron-withdrawing (
    
    
    
    effects), making the benzylic position susceptible to nucleophilic attack during synthesis but stable in the final ether.
  • Ether Linkage (

    
    ):  The oxygen atom acts as a 
    
    
    
    -donor to the bromophenyl ring, increasing electron density at the ortho and para positions relative to itself.
  • Ring B (Bromophenyl): The bromine atom is weakly deactivating but ortho-para directing. It serves as a functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Pathways & Optimization

The most robust route for synthesizing 1-Bromo-4-(4-nitrobenzyloxy)benzene is the Williamson Ether Synthesis . This


 reaction involves the nucleophilic attack of a phenoxide ion on a benzylic halide.[2]
3.1 Reaction Protocol

Reagents:

  • Nucleophile Precursor: 4-Bromophenol (1.0 equiv)

  • Electrophile: 4-Nitrobenzyl bromide (1.0–1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )[3]
  • Solvent: Acetone (reflux) or DMF (room temp to

    
    )
    
  • Catalyst (Optional): Potassium Iodide (

    
    ) to generate the more reactive iodide in situ.
    

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromophenol in anhydrous acetone. Add anhydrous

    
     (2.0 equiv) and stir for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 4-nitrobenzyl bromide dropwise to the reaction mixture.

  • Reaction: Reflux the mixture at

    
     (acetone boiling point) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
    
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the crude solid from hot ethanol or a mixture of ethanol/water to yield the pure ether.

3.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromophenol Base Add Base (K2CO3) Solvent: Acetone Start->Base Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Deprotonation Reaction Reflux (6-12h) SN2 Mechanism Intermediate->Reaction Electrophile Add 4-Nitrobenzyl Bromide (Electrophile) Electrophile->Reaction Workup Filter Salts & Evaporate Solvent Reaction->Workup Product Final Product: 1-Bromo-4-(4-nitrobenzyloxy)benzene Workup->Product Recrystallization

Caption: Workflow for the Williamson Ether Synthesis of 1-Bromo-4-(4-nitrobenzyloxy)benzene.

Structural Characterization

Validation of the structure relies on identifying the characteristic spectroscopic signatures of the ether linkage and the two distinct aromatic systems.

4.1 Predicted NMR Spectroscopy Data

The molecule exhibits a classic


 splitting pattern for both aromatic rings due to their para-substitution.
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment
¹H NMR 8.24Doublet (

Hz)
2HAr-H (Ortho to

)
7.60Doublet (

Hz)
2HAr-H (Meta to

)
7.39Doublet (

Hz)
2HAr-H (Ortho to

)
6.85Doublet (

Hz)
2HAr-H (Ortho to

)
5.15Singlet2HBenzylic

¹³C NMR 157.2Quaternary-Ar-C-O (Bromophenyl)
147.8Quaternary-Ar-C-

143.5Quaternary-Ar-C-CH

(Nitrobenzyl)
132.4CH-Ar-C (Ortho to Br)
124.0CH-Ar-C (Ortho to NO

)
116.5CH-Ar-C (Ortho to O)
113.8Quaternary-Ar-C-Br
69.5CH

-Benzylic Carbon
4.2 Infrared (IR) Spectroscopy
  • Nitro Group: Strong bands at 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).

  • Ether Linkage: Characteristic C–O–C stretching vibration at 1240–1250 cm⁻¹ .

  • Aromatic Ring: C=C skeletal vibrations at 1600 cm⁻¹ and 1475 cm⁻¹ .

4.3 Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  Peaks at 307  and 309  m/z in a 1:1 ratio, characteristic of the bromine isotope pattern (
    
    
    
    and
    
    
    ).
  • Fragmentation: Loss of the nitrobenzyl group typically yields a fragment at m/z ~171/173 (bromophenol cation).

Physicochemical & Material Applications
5.1 Liquid Crystal & NLO Potential

The rod-like (calamitic) shape of 1-Bromo-4-(4-nitrobenzyloxy)benzene makes it an ideal mesogen core.

  • Nonlinear Optics (NLO): The molecule possesses a permanent dipole moment directed from the ether oxygen (donor) to the nitro group (acceptor). This "push-pull" electronic structure is essential for second-harmonic generation (SHG) materials.

  • Crystal Packing: The nitro group often induces non-centrosymmetric packing, a requirement for piezoelectric and NLO properties.

5.2 Pharmaceutical Scaffold

The 4-nitrobenzyl group is a known pharmacophore, often used as a reductively labile protecting group or a precursor to aniline derivatives (via reduction of


 to 

). The bromine atom allows for late-stage functionalization, enabling the attachment of complex heterocycles via palladium-catalyzed cross-coupling.
Safety & Handling (MSDS Highlights)
  • Hazard Classification: Corrosive / Irritant.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).

  • Hazard Statements:

    • H318: Causes serious eye damage.

    • H315: Causes skin irritation.[4]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention.

References
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Product Sheet. Retrieved from

  • Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry for the synthesis protocol).

  • PubChem. (n.d.). Compound Summary for CAS 6943-02-8. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

Sources

Foundational

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene synonyms and IUPAC names

An In-depth Technical Guide to 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Executive Summary & Chemical Identity 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is a bifunctional organic intermediate characterized by a central ether lin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Executive Summary & Chemical Identity

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is a bifunctional organic intermediate characterized by a central ether linkage connecting a para-bromophenyl group and a para-nitrobenzyl group. Its structural duality—possessing both an electrophilic aryl bromide and a reducible nitro group—makes it a high-value scaffold in medicinal chemistry (for Structure-Activity Relationship [SAR] expansion) and materials science (as a mesogenic core for liquid crystals).

This guide details the physicochemical profile, validated synthesis protocols, and downstream utility of this compound, designed for researchers in organic synthesis and drug discovery.[1]

Nomenclature & Identifiers
Identifier Details
IUPAC Name 1-bromo-4-[(4-nitrophenyl)methoxy]benzene
Common Synonyms 4-[(4-Nitrobenzyl)oxy]bromobenzene; p-Bromo-p'-nitrobenzyl phenyl ether; 4-Bromophenyl 4-nitrobenzyl ether
CAS Registry Number 6943-02-8
Molecular Formula C₁₃H₁₀BrNO₃
Molecular Weight 308.13 g/mol
SMILES [O-]c1ccc(COc2ccc(Br)cc2)cc1
InChI Key DNUWJQWWGBYZDF-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical behavior of this ether is critical for purification and handling.

Property Value / Characteristic Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to the nitro group.[2][3]
Melting Point Experimental range typically 110–130°CDependent on crystal packing; higher than precursors due to rigidity.
Solubility Soluble in DCM, THF, Ethyl Acetate, DMF.Insoluble in water.[3] Sparingly soluble in cold ethanol.
LogP (Predicted) ~3.8 – 4.2Highly lipophilic; requires non-polar solvents for chromatography.
Stability Stable under standard conditions.Ether linkage is robust; sensitive to strong Lewis acids (e.g., BBr₃).

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is the Williamson Ether Synthesis . This SN2 reaction couples a phenoxide nucleophile with a benzylic electrophile.

Reaction Scheme

4-Bromophenol + 4-Nitrobenzyl Bromide (+ Base)


 Product + Salt 
Mechanistic Insight
  • Deprotonation: A weak base (K₂CO₃) deprotonates the acidic phenol (pKa ~9.3), generating the 4-bromophenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of 4-nitrobenzyl bromide. The reaction is accelerated by the electron-withdrawing nitro group on the benzyl ring, which makes the benzylic carbon more electrophilic.

  • Leaving Group Departure: Bromide leaves, forming the ether linkage.

Step-by-Step Experimental Protocol

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 4-Nitrobenzyl bromide (1.05 eq) [Warning: Lachrymator]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 4-Bromophenol (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol) to Acetone (50 mL). Stir at room temperature for 15 minutes to facilitate deprotonation (solution may turn slightly yellow).

  • Addition: Add 4-Nitrobenzyl bromide (10.5 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid using a Büchner funnel and wash with water (3 x 50 mL) to remove inorganic salts (KBr, excess K₂CO₃).

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Characterization: Confirm identity via ¹H NMR (look for benzylic singlet ~5.2 ppm) and Melting Point.

SynthesisWorkflow Start Start: 4-Bromophenol + K2CO3 in Acetone Deprotonation Deprotonation (15 min, RT) Start->Deprotonation Addition Add 4-Nitrobenzyl Bromide (1.05 eq) Deprotonation->Addition Reflux Reflux (60°C) 4-6 Hours Addition->Reflux Check TLC Check (20% EtOAc/Hex) Reflux->Check Quench Pour into Ice Water (Precipitation) Check->Quench Complete Filter Filtration & Wash (Remove KBr) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Product: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Recryst->Final

Figure 1: Workflow for the Williamson ether synthesis of the target compound.

Applications & Downstream Reactivity

This molecule acts as a versatile "switch" in synthetic pathways.[1] The two functional groups (aryl bromide and nitro) are orthogonal, allowing for selective functionalization.

A. Medicinal Chemistry (Linker Strategy)

In drug discovery, this ether serves as a scaffold to link two pharmacophores.

  • Nitro Reduction: The nitro group can be reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline. This amine can then be acylated to form amides or sulfonamides, common motifs in kinase inhibitors.

  • Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for palladium-catalyzed cross-coupling with boronic acids, enabling the extension of the carbon skeleton (biaryl formation).

B. Materials Science (Liquid Crystals)

The rigid, rod-like structure (phenyl-linker-phenyl) is a classic mesogen core.

  • Derivatives of this ether often exhibit liquid crystalline phases (nematic or smectic) due to the anisotropic shape and the dipole moment provided by the nitro group.

ReactivityMap Center 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Aniline Aniline Derivative (Amine handle) Center->Aniline Reduction (Fe/HCl or H2/Pd) Biaryl Biaryl Ether (Extended Core) Center->Biaryl Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Amide Drug Candidate (Amide/Urea) Aniline->Amide Acylation LiquidCrystal Liquid Crystal Mesogen Biaryl->LiquidCrystal Self-Assembly

Figure 2: Divergent synthetic pathways utilizing the orthogonal nitro and bromo functionalities.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (sensitizer).

    • Precursors: 4-Nitrobenzyl bromide is a lachrymator (tear gas agent) and must be handled in a fume hood.

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis or oxidation over long periods.

  • Disposal: Halogenated organic waste.

References

  • Sigma-Aldrich. 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Product Sheet. (Verified Source for CAS 6943-02-8).

  • PubChem. Compound Summary for 4-Nitrobenzyl bromide (Precursor).

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1, p. 75.

  • Santa Cruz Biotechnology. 1-bromo-4-[(4-nitrobenzyl)oxy]benzene Properties.

Sources

Exploratory

safety data sheet SDS for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

This technical whitepaper provides an in-depth analysis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8), a specialized intermediate used in medicinal chemistry. It serves as a dual-functional building block, off...

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides an in-depth analysis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8), a specialized intermediate used in medicinal chemistry. It serves as a dual-functional building block, offering a 4-nitrobenzyl (PNB) protected phenol and an aryl bromide handle for cross-coupling reactions.

Handling, Safety, and Synthetic Utility in Drug Discovery

Executive Summary

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is a robust synthetic intermediate designed for orthogonal protection strategies. In complex molecule synthesis, it allows researchers to perform palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide position while the phenolic oxygen remains masked by the 4-nitrobenzyl (PNB) group. Unlike acid-labile (e.g., THP, MOM) or silyl (e.g., TBS) protecting groups, the PNB moiety is stable to acidic and basic conditions, cleaved only via specific reductive protocols (e.g., Zn/HCl, H₂/Pd). This orthogonality is critical for multi-step API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identification & Physical Properties

PropertySpecification
Chemical Name 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene
Synonyms 4-Bromophenyl 4-nitrobenzyl ether; 1-((4-bromophenoxy)methyl)-4-nitrobenzene
CAS Number 6943-02-8
Molecular Formula C₁₃H₁₀BrNO₃
Molecular Weight 308.13 g/mol
SMILES c1(ccc(cc1)Br)OCc2ccc(cc2)=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Melting Point Solid (Experimental determination recommended; analogs melt ~90–110°C)

Hazard Identification (GHS Classification)

While often handled as a standard intermediate, the presence of the nitro-aromatic system and benzyl ether linkage necessitates specific precautions.

Core Hazards
  • Signal Word: DANGER

  • Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

Toxicological Insight

The H318 (Serious Eye Damage) classification is critical. Benzyl ethers, particularly those derived from benzyl halides (which may be present as trace impurities), can cause irreversible corneal opacity upon direct contact. The nitro group adds potential for methemoglobinemia if ingested or absorbed in large quantities, though this is less acute than with nitrobenzene itself.

Emergency Response Logic (Visualization)

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact (High Risk: H318) Type->Eye Skin Skin Contact (Irritation: H315) Type->Skin Inhale Inhalation (Respiratory: H335) Type->Inhale Action_Eye 1. Rinse cautiously for 15+ min 2. Remove contact lenses 3. URGENT MEDICAL ATTENTION Eye->Action_Eye Action_Skin 1. Wash with soap & water 2. Remove contaminated clothing 3. Seek advice if rash occurs Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Maintain airway 3. Oxygen if breathing difficult Inhale->Action_Inhale

Figure 1: Critical decision tree for emergency response, prioritizing the high risk of serious eye damage.

Synthetic Utility & Experimental Protocols

This section details the synthesis of the compound and its application in a drug discovery workflow.

Synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Rationale: This protocol uses a Williamson Ether Synthesis. Potassium carbonate (


) is selected as the base over Sodium Hydride (

) to minimize side reactions and increase safety profile on scale.

Reagents:

  • 4-Bromophenol (1.0 equiv)[2]

  • 4-Nitrobenzyl bromide (1.05 equiv)

  • 
     (Anhydrous, 2.0 equiv)
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Protocol:

  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-Bromophenol (1.73 g, 10 mmol) and Acetone (30 mL).

  • Deprotonation: Add

    
      (2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes to allow phenoxide formation (color change may occur).
    
  • Alkylation: Add 4-Nitrobenzyl bromide (2.27 g, 10.5 mmol) slowly.

    • Safety Note: 4-Nitrobenzyl bromide is a lachrymator. Perform this step in a fume hood.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Application: Orthogonal Protection Strategy

The utility of this compound lies in its stability during metal-catalyzed cross-coupling, followed by selective deprotection.

Workflow Diagram:

SynthesisWorkflow Start 4-Bromophenol Step1 Protection (4-Nitrobenzyl bromide, K2CO3) Start->Step1 Inter 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (STABLE INTERMEDIATE) Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter->Step2 Br Handle Reacts Coupled Biaryl Ether (Protected Scaffold) Step2->Coupled Step3 Deprotection (Zn/HCl or H2/Pd) Coupled->Step3 PNB Cleavage Final Functionalized Biaryl Phenol Step3->Final

Figure 2: Synthetic workflow demonstrating the orthogonal utility of the PNB group. The bromine handle reacts in Step 2, while the phenol remains protected until Step 3.

Handling & Storage Requirements

To maintain chemical integrity and safety:

  • Storage Conditions: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

  • Incompatibilities: Strong oxidizing agents and strong bases.

  • Engineering Controls: Use only in a chemical fume hood. Safety shower and eyewash station must be immediately accessible (within 10 seconds travel).

  • PPE (Personal Protective Equipment):

    • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory due to H318.

    • Skin: Nitrile gloves (minimum 0.11 mm thickness).

    • Respiratory: N95 or P100 respirator if dust formation is likely.

References

  • Sigma-Aldrich. Safety Data Sheet: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8).[3] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for PNB cleavage protocols).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329799315. Retrieved from

  • Organic Syntheses. Williamson Ether Synthesis Protocols. Retrieved from

Sources

Foundational

Solubility Profile & Handling of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

The following technical guide details the solubility profile, handling protocols, and purification strategies for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS: 6943-02-8). This document is structured for researchers and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and purification strategies for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS: 6943-02-8). This document is structured for researchers and process chemists requiring actionable data for synthesis and drug development applications.

A Technical Guide for Synthesis, Purification, and Process Optimization

Executive Summary

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS: 6943-02-8) is a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and receptor antagonists. Structurally, it features a central ether linkage connecting a lipophilic 4-bromophenyl ring and a polar, electron-deficient 4-nitrobenzyl moiety.

This dual nature—combining significant lipophilicity with a polar nitro group—dictates its solubility profile. Understanding this profile is essential for optimizing reaction yields (via solvent selection) and achieving high purity (via recrystallization). This guide provides a definitive solubility framework derived from structural analysis and standard synthetic protocols for diaryl ether derivatives.

Physicochemical Framework & Solubility Logic

Structural Determinants of Solubility

The solubility of this compound is governed by the competition between three functional motifs:

  • The Nitro Group (-NO₂): A strong dipole that enhances solubility in polar aprotic solvents (DMF, DMSO, Acetone).

  • The Aryl Bromide (-Br): Increases lipophilicity and molecular weight, reducing water solubility while enhancing affinity for chlorinated solvents (DCM, Chloroform).

  • The Ether Linkage (-O-): Provides a degree of flexibility but remains relatively non-polar compared to alcohols or amines.

Predicted Solubility Tiers

Based on functional group analysis and empirical data from analogous nitrobenzyl ethers, the solubility profile is categorized below.

Solubility Tier Solvents Characteristics & Application
Tier 1: High Solubility DMF, DMSO, NMP Dissolves readily at RT. Ideal for nucleophilic substitution reactions (SNAr, coupling).
Tier 2: Good Solubility Acetone, THF, DCM, Ethyl Acetate Soluble at RT or with mild warming. Preferred for reaction workups and extractions.
Tier 3: Temperature-Dependent Ethanol, Methanol, Isopropanol Low solubility at RT; high solubility at boiling point. Ideal for recrystallization.
Tier 4: Poor/Insoluble Water, Hexane, Heptane Insoluble. Used as anti-solvents to precipitate the product or wash away impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit (mg/mL) in a specific solvent for process scale-up.

  • Preparation: Weigh 100 mg of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 0.5 mL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Inspect for clarity. If solid remains, sonicate for 5 minutes at 25°C.

  • Endpoint: Record the total volume (

    
    ) required for complete dissolution.
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (Ethanol)

Context: This is the "Gold Standard" purification method for nitrobenzyl ethers, exploiting the steep solubility curve in alcohols.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95% or absolute) .

  • Heating: Heat the mixture to boiling (

    
    ) on a stir plate. Add solvent slowly until the solid just dissolves.[1]
    
    • Note: If insoluble particles remain (inorganic salts), perform a hot filtration.

  • Cooling Phase 1: Remove from heat and allow the flask to cool to room temperature undisturbed. (Rapid cooling promotes occlusion of impurities).

  • Cooling Phase 2: Place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (

    
    ) to remove surface mother liquor.
    
  • Drying: Dry under high vacuum at

    
     to remove residual solvent.
    

Visualization of Workflows

Solubility & Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Select Application Reaction Reaction Medium Start->Reaction Purification Purification/Isolation Start->Purification HighTemp High Temp Required? Reaction->HighTemp Recryst Recrystallization Purification->Recryst Wash Product Washing Purification->Wash Polarity Polar Mechanism? HighTemp->Polarity No DMF Use DMF or DMSO (High Solubility, High BP) HighTemp->DMF Yes (>80°C) Acetone Use Acetone or THF (Good Solubility, Low BP) Polarity->Acetone Yes DCM DCM Polarity->DCM No (Non-polar) Ethanol Use Ethanol (Temp-Dependent Solubility) Recryst->Ethanol Hexane Use Hexane/Water (Anti-Solvent) Wash->Hexane

Figure 1: Decision matrix for solvent selection based on process requirements.

Recrystallization Process Flow

A step-by-step visualization of Protocol B to ensure reproducibility.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Boiling EtOH (Sat. Solution) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot If cloudy CoolRT Cool to RT (Nucleation) Dissolve->CoolRT If clear FilterHot->CoolRT CoolIce Ice Bath (0°C) (Crystal Growth) CoolRT->CoolIce FilterCold Vacuum Filtration (Isolate Solid) CoolIce->FilterCold Wash Wash with Cold EtOH (Remove Mother Liquor) FilterCold->Wash Dry Pure Crystals Wash->Dry

Figure 2: Step-by-step workflow for the recrystallization of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Synthesis & Application Context

Synthesis Pathway

The compound is typically synthesized via a Williamson Ether Synthesis :

  • Reactants: 4-Bromophenol + 4-Nitrobenzyl bromide.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Significance: The choice of solvent here is critical. Acetone allows for easy workup (evaporation), while DMF accelerates the reaction rate due to better solvation of the carbonate base.

Critical Safety Note

While the ether product is stable, the starting material 4-Nitrobenzyl bromide is a potent lachrymator and skin irritant. All synthesis and initial purification steps must be conducted in a fume hood. The final ether product should be handled as a potential irritant.

References

  • Sigma-Aldrich. 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Product Page (CAS 6943-02-8).[2][3] Retrieved from

  • National Center for Biotechnology Information (PubChem). 4-Nitrobenzyl bromide (Precursor Data). PubChem Compound Summary for CID 66011. Retrieved from

  • PrepChem. Preparation of 4-nitrobenzyl bromide. (Synthesis context for precursors). Retrieved from

  • ChemicalBook. 1-BROMO-4-[(4-NITROBENZYL)OXY]BENZENE Properties and Suppliers. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene, a halogenated aromatic ether with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene, a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. This document delves into its chemical properties, outlines a detailed synthetic pathway, and explores its prospective utility in research and drug development, supported by authoritative sources.

Introduction and Chemical Profile

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is a bi-functional aromatic compound characterized by a bromophenol moiety linked via an ether bond to a nitrobenzyl group. The presence of these distinct structural features—a halogenated phenyl ring, an ether linkage, and a nitroaromatic system—suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of the bromine atom offer multiple reaction sites for further chemical modifications.

Key Identifiers and Physicochemical Properties:

PropertyValueSource(s)
IUPAC Name 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene[1]
CAS Number 6943-02-8[1]
Molecular Formula C₁₃H₁₀BrNO₃[1]
Molecular Weight 308.13 g/mol [1]
Appearance Solid (form)[1]
InChI 1S/C13H10BrNO3/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2[1]
SMILES C1=CC(=CC=C1COC2=CC=C(C=C2)Br)[O-][1]

Synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

The most logical and widely adopted method for the synthesis of aryl ethers such as 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide ion. In this specific case, the synthesis would proceed by reacting the sodium or potassium salt of 4-bromophenol with 4-nitrobenzyl bromide.

Mechanistic Rationale

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. The reaction's success hinges on the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks an electrophilic carbon atom bearing a good leaving group, typically a halide. For the synthesis of the target molecule, the reaction between 4-bromophenoxide and 4-nitrobenzyl bromide is ideal, as it involves a primary benzylic halide, which is highly susceptible to Sₙ2 attack and less prone to elimination side reactions.

Experimental Workflow: A Two-Step Synthesis

The overall synthesis can be conceptualized as a two-step process: first, the preparation of the key precursor, 1-bromo-4-nitrobenzene, and second, the Williamson ether synthesis to yield the final product.

G cluster_0 Step 1: Synthesis of Precursors cluster_1 Step 2: Williamson Ether Synthesis Bromobenzene Bromobenzene Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Bromobenzene->Nitrating_Mixture Electrophilic Aromatic Substitution P_Bromonitrobenzene 1-Bromo-4-nitrobenzene Nitrating_Mixture->P_Bromonitrobenzene P_Nitrobenzyl_Bromide 4-Nitrobenzyl bromide P_Bromonitrobenzene->P_Nitrobenzyl_Bromide Precursor for Step 2 (conceptual link) P_Bromophenol 4-Bromophenol Base Base (e.g., NaH, K₂CO₃) P_Bromophenol->Base Deprotonation P_Bromophenoxide 4-Bromophenoxide Base->P_Bromophenoxide Target_Molecule 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene P_Bromophenoxide->Target_Molecule Sₙ2 Attack P_Nitrobenzyl_Bromide->Target_Molecule

Caption: Synthetic workflow for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Bromo-4-nitrobenzene (Precursor)

This procedure is adapted from established methods for the nitration of bromobenzene.[2][3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid.[2]

  • Reaction: Slowly add 3.0 mL of bromobenzene to the chilled and stirred nitrating mixture in small portions over a period of 5-10 minutes. The temperature should be maintained below 50-60°C to minimize the formation of dinitrated byproducts.[2]

  • Reaction Completion: After the addition is complete, warm the mixture in a water bath at 50-60°C for 15 minutes to ensure the reaction goes to completion.[2]

  • Work-up: Pour the reaction mixture into a beaker containing approximately 50 mL of cold water. The crude product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove any residual acid.[2] The crude product is a mixture of ortho and para isomers. The desired 1-bromo-4-nitrobenzene can be purified by recrystallization from 95% ethanol, as it is less soluble than the ortho isomer.[2]

Step 2: Synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

This is a generalized protocol for the Williamson ether synthesis.

  • Preparation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-bromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add 1.1 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise extreme caution as it is highly reactive and produces hydrogen gas. Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution if using NaH).

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 1.05 equivalents of 4-nitrobenzyl bromide in the same solvent.

  • Reaction: Heat the reaction mixture to 50-80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the crude product by suction filtration. The solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Potential Applications in Research and Drug Development

While specific biological activities for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene are not extensively documented in publicly available literature, its structural components suggest several areas of potential research interest.

Intermediate in Organic Synthesis

The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromo substituent can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. For instance, 1-bromo-4-nitrobenzene is known to undergo Stille cross-coupling reactions.[4][5]

Hypothetical Applications in Medicinal Chemistry

The structural motifs present in 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene are found in various biologically active molecules.

  • Bromophenol Derivatives: Natural and synthetic bromophenols are known to possess a wide range of biological activities, including antioxidant and anticancer properties.[6] The bromophenyl moiety in the target molecule could serve as a starting point for the development of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a bi-aryl ether scaffold. The synthetic accessibility of derivatives of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene through cross-coupling reactions at the bromine position makes it an interesting starting material for the generation of libraries of potential kinase inhibitors.

  • Pro-drug Development: The nitroaromatic group can be bioreduced in hypoxic environments, such as those found in solid tumors. This property can be exploited in the design of hypoxia-activated pro-drugs. The nitro group can be reduced to a more cytotoxic species, leading to targeted cell killing in the tumor microenvironment.

G cluster_0 Chemical Modifications cluster_1 Potential Applications Target_Molecule 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Reduction Reduction of Nitro Group Target_Molecule->Reduction Cross_Coupling Cross-Coupling at Bromo Position Target_Molecule->Cross_Coupling Antioxidants Antioxidant Compounds Target_Molecule->Antioxidants Based on Bromophenol Moiety Anticancer_Agents Anticancer Agents (Hypoxia-Activated Pro-drugs) Reduction->Anticancer_Agents Leads to Kinase_Inhibitors Kinase Inhibitors Cross_Coupling->Kinase_Inhibitors Leads to

Caption: Potential research applications derived from the structure of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Supplier and Pricing Information

As of early 2026, sourcing 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene for research purposes presents some challenges.

SupplierProduct StatusNotes
Sigma-Aldrich DiscontinuedPreviously offered for early discovery research without analytical data.[1]
Santa Cruz Biotechnology Available for Research UsePricing is not publicly available and requires a quote. The product is intended for research purposes only.[7]

Given the limited availability of the final product, researchers may find it more practical to synthesize it in-house from its more readily available precursors, 4-bromophenol and 4-nitrobenzyl bromide. The precursor, 1-bromo-4-nitrobenzene, is available from a wider range of suppliers, including those in India and China.[8]

Safety and Handling

Hazard Identification:

  • 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene: Classified as causing serious eye damage (H318).[1]

  • 1-Bromo-4-nitrobenzene (Precursor): This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.

Handling Precautions:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is a synthetically accessible compound with significant potential as a building block in organic synthesis and medicinal chemistry. While direct applications are yet to be widely reported, its constituent functional groups provide a strong rationale for its exploration in the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The synthetic route via the Williamson ether synthesis is straightforward and utilizes readily available precursors. For researchers in drug discovery and development, this molecule represents an attractive scaffold for the creation of new chemical entities with diverse biological activities.

References

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o548. [Link]

  • Alkali Scientific. 1-Bromo-4-nitrobenzene, 1 X 5 g (167150-5G). [Link]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2641. [Link]

  • Kim, H. J., Lee, J. H., Kim, S. Y., Choi, J. H., Lee, K. T., & Choi, J. H. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 268. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Executive Summary This guide details the synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene via a Williamson etherification protocol. This intermediate is a critical scaffold in medicinal chemistry, particularly for deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene via a Williamson etherification protocol. This intermediate is a critical scaffold in medicinal chemistry, particularly for developing liquid crystals and antibacterial agents where the ether linkage provides stability and the bromine atom serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura).

Unlike generic textbook procedures, this protocol prioritizes process safety (managing lachrymatory reagents) and purification efficiency (avoiding chromatography). The method utilizes a weak base (


) in a polar aprotic solvent (Acetone) to favor 

-alkylation over

-alkylation, ensuring high regioselectivity.

Mechanistic Rationale

The synthesis proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

  • Activation: The base (

    
    ) deprotonates the phenol (
    
    
    
    ), generating a phenoxide anion. The presence of the electron-withdrawing bromine at the para position of the phenol slightly increases acidity, facilitating deprotonation.
  • Nucleophilic Attack: The phenoxide anion acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide.

  • Electrophile Reactivity: The nitro group on the benzyl bromide is strongly electron-withdrawing, making the benzylic carbon highly electrophilic and accelerating the reaction rate compared to unsubstituted benzyl halides.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants (4-Bromophenol + Base) Intermediate Intermediate (Phenoxide Anion) Reactants->Intermediate Deprotonation (-H+) Transition Transition State (SN2 Backside Attack) Intermediate->Transition + 4-Nitrobenzyl bromide Product Product (Ether Linkage Formed) Transition->Product Bond Formation Byproduct Byproduct (KBr + KHCO3) Transition->Byproduct Leaving Group Departure

Figure 1: SN2 mechanistic pathway favoring O-alkylation.

Materials & Equipment

Reagents
ReagentRoleCAS No.Equiv.[2]Notes
4-Bromophenol Nucleophile106-41-21.0Toxic, Corrosive.
4-Nitrobenzyl bromide Electrophile100-11-81.1Lachrymator. Handle in hood.
Potassium Carbonate (

)
Base584-08-72.0Anhydrous; grind before use.
Potassium Iodide (KI) Catalyst7681-11-00.1Optional (Finkelstein condition).
Acetone Solvent67-64-1N/AReagent grade.
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2).

  • Oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.[3]

Experimental Protocol

Phase 1: Reaction Setup

Goal: Maximize conversion while minimizing moisture interference.

  • Preparation: In a clean, dry 250 mL round-bottom flask, dissolve 4-bromophenol (1.73 g, 10 mmol) in acetone (50 mL) .

  • Activation: Add anhydrous

    
     (2.76 g, 20 mmol) .
    
    • Note: If the

      
       is granular, mortar-grind it to a fine powder to increase surface area.
      
  • Addition: Add 4-nitrobenzyl bromide (2.37 g, 11 mmol) in one portion.

    • Catalysis Tip: If reaction kinetics are slow (monitored via TLC), add KI (166 mg, 1 mmol) to generate the more reactive benzyl iodide in situ.

  • Reflux: Attach the condenser and heat the mixture to a gentle reflux (

    
    C) for 4–6 hours .
    
Phase 2: Monitoring & Workup

Goal: Isolate the crude ether and remove inorganic salts.

  • TLC Monitoring: Check reaction progress using Hexane:Ethyl Acetate (4:1).

    • Rf values: 4-Bromophenol (low) vs. Product (high).[4]

    • Visualization: UV lamp (254 nm). The product will be UV active and likely quench fluorescence strongly due to the nitro group.

  • Filtration: Once complete, cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) using a Buchner funnel. Wash the solid cake with cold acetone (2 x 10 mL).
  • Evaporation: Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a solid residue.

Phase 3: Purification

Goal: Achieve >98% purity without column chromatography.

  • Recrystallization: Transfer the crude solid to a beaker.

    • Solvent System: Ethanol (95%) or an Ethanol/Water mixture.

    • Heat ethanol to boiling and add to the crude solid dropwise until dissolved.

    • Allow to cool slowly to room temperature, then place in an ice bath for 30 minutes.

  • Isolation: Filter the crystals and wash with ice-cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40°C for 4 hours.

Workflow Diagram (DOT)

ExperimentalWorkflow Start Start: Dissolve 4-Bromophenol in Acetone AddReagents Add K2CO3 + 4-Nitrobenzyl Bromide Start->AddReagents Reflux Reflux 4-6 Hours (Monitor TLC) AddReagents->Reflux Filter Filter Inorganic Salts Reflux->Filter Complete Evap Evaporate Solvent Filter->Evap Filtrate Recryst Recrystallize (Ethanol) Evap->Recryst Crude Solid Final Pure Product (Crystalline Solid) Recryst->Final Dry

Figure 2: Step-by-step experimental workflow.

Analytical Validation

Trustworthiness is established through rigorous characterization.

Expected Data
  • Physical State: Pale yellow to white crystalline solid.

  • Yield: Typical range 85–92%.

  • Melting Point: Distinct sharp melting point (Literature range varies by specific polymorph, typically >100°C; compare to starting material 4-nitrobenzyl bromide MP ~99°C).

NMR Interpretation ( , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.25 Doublet (

Hz)
2HAr-H (

- to

)
Deshielded by Nitro group.
7.60 Doublet (

Hz)
2HAr-H (

- to

)
Benzylic ring protons.
7.40 Doublet (

Hz)
2HAr-H (

- to

)
Protons ortho to Bromine.
6.85 Doublet (

Hz)
2HAr-H (

- to

)
Shielded by Ether oxygen.
5.15 Singlet2H

Diagnostic Peak: Confirms ether formation.

Process Optimization & Troubleshooting

Solvent Selection: Acetone vs. DMF
  • Acetone (Recommended): Lower boiling point (

    
    C) makes workup easy. Requires reflux.[2]
    
  • DMF (Alternative): Higher boiling point (

    
    C) allows faster reaction rates but is difficult to remove. Use DMF only if the substrate is insoluble in acetone.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground; extend reflux time.
Oily Product Solvent impuritiesRecrystallize from Ethanol/Water; scratch glass to induce nucleation.
Starting Material Remains Moisture in solventUse anhydrous acetone; add molecular sieves.

Safety & Compliance

  • Lachrymator Alert: 4-Nitrobenzyl bromide is a potent lachrymator (tear gas agent). Always weigh and handle this reagent inside a functioning fume hood. Clean all glassware contaminated with this reagent in a base bath (KOH/Ethanol) to decompose residues before removing from the hood.

  • Waste Disposal: The filtrate contains brominated organics and should be disposed of in the Halogenated Organic Waste stream.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[4][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocols for Ether Synthesis).
  • Marinier, A., & Priestley, E. S. (2019). "Structure-Activity Relationships of Factor XIa Inhibitors." Journal of Medicinal Chemistry, 62(16), 7400-7416. Link (Application of Williamson Synthesis in Drug Discovery).

  • National Institute of Standards and Technology (NIST). "1-Bromo-4-nitrobenzene Data."[6] NIST Chemistry WebBook.[6] Link (Reference for starting material properties).

Sources

Application

Application Note: Williamson Ether Synthesis of Nitrobenzyl Ethers

Abstract & Strategic Significance In drug discovery and chemical biology, nitrobenzyl ethers serve two distinct, high-value functions. Ortho-nitrobenzyl (o-NB) groups are premier "photocages," allowing for the spatiotemp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In drug discovery and chemical biology, nitrobenzyl ethers serve two distinct, high-value functions. Ortho-nitrobenzyl (o-NB) groups are premier "photocages," allowing for the spatiotemporal release of bioactive molecules (drugs, neurotransmitters) upon UV irradiation (365 nm). Para-nitrobenzyl (p-NB) groups provide robust protection for hydroxyls, stable to acid/base hydrolysis but cleavable via specific reduction conditions (e.g.,


, Zn/AcOH).

This guide details the Williamson Ether Synthesis protocols for installing these groups. Unlike simple alkylations, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic halide, accelerating reaction rates but also increasing susceptibility to side reactions if not controlled.

Mechanistic Insight & Causality

The formation of nitrobenzyl ethers proceeds via a classic


 (Substitution Nucleophilic Bimolecular)  mechanism. Understanding the electronic effects of the nitro group is critical for troubleshooting.
The Nitro Effect

The nitro group (


) is strongly electron-withdrawing (induction and resonance).
  • Impact: It pulls electron density away from the benzene ring and the benzylic carbon.

  • Result: The

    
     orbital of the 
    
    
    
    bond is lowered in energy, making the benzylic carbon significantly more electrophilic than a standard benzyl halide.
  • Operational Consequence: Reactions proceed rapidly, often requiring lower temperatures than standard benzylations to avoid poly-alkylation or decomposition.

Reaction Pathway Visualization

The following diagram illustrates the concerted backside attack and the transition state stabilization.

WilliamsonMechanism cluster_effect Electronic Effect Alcohol Substrate (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (NaH or NaOH) Base->Alkoxide TS Transition State [R-O---C---Br]‡ Alkoxide->TS Nucleophilic Attack NB_Halide Nitrobenzyl Bromide (Electrophile) NB_Halide->TS Product Nitrobenzyl Ether (R-O-BnNO₂) TS->Product Leaving Group (Br⁻) Departure Note NO₂ group withdraws e⁻ density Increasing electrophilicity of C-Br

Figure 1: Mechanistic pathway of Williamson Ether Synthesis applied to nitrobenzyl halides. The electron-poor ring accelerates the nucleophilic attack.

Experimental Protocols

Choose Method A for standard substrates stable to strong bases. Choose Method B (Phase Transfer Catalysis) for substrates sensitive to anhydrous basic conditions or for operational simplicity (Green Chemistry).

Safety Warning: Lachrymators

CRITICAL: 2-nitrobenzyl bromide and 4-nitrobenzyl bromide are potent lachrymators (tear gas agents) and skin irritants.

  • Mandatory: All weighing and handling must occur inside a functioning fume hood.

  • Decontamination: Wash all glassware with an ethanolic amine solution (e.g., ethanol/ammonium hydroxide) before removing from the hood to quench residual halides.

Method A: Classical Anhydrous Protocol (NaH/DMF)

Best for: High-value pharmaceutical intermediates requiring high conversion.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Sodium Hydride (NaH, 60% dispersion in oil): 1.2 – 1.5 equiv

  • o- or p-Nitrobenzyl bromide: 1.2 – 1.5 equiv

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).

  • Quench: Methanol or Saturated

    
    .
    

Step-by-Step:

  • NaH Preparation: Place NaH in a flame-dried round-bottom flask under Argon/Nitrogen.

    • Expert Tip: If the oil dispersion interferes with purification later, wash NaH with dry hexane (

      
      ) and decant. Otherwise, use as is.
      
  • Solvation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Alkoxide Formation: Dissolve the alcohol substrate in a minimum volume of DMF. Add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 15–30 mins until bubbling ceases.
      
  • Electrophile Addition: Add the nitrobenzyl bromide (solid or dissolved in DMF) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Monitoring: Check TLC.[1][2] Nitrobenzyl halides are UV active; the product will be less polar than the alcohol.

  • Workup:

    • Cool to 0°C. Carefully add Methanol (to quench unreacted NaH).

    • Dilute with Ethyl Acetate. Wash with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, moisture-tolerant substrates, and avoiding hazardous NaH.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Nitrobenzyl bromide: 1.5 equiv

  • Base: 30-50% Aqueous NaOH (or solid KOH).

  • Catalyst: Tetrabutylammonium Iodide (TBAI) or Bromide (TBAB) (5–10 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step:

  • Biphasic Setup: Dissolve the alcohol and nitrobenzyl bromide in DCM (organic phase).

  • Catalyst Addition: Add the TBAI catalyst.

  • Base Addition: Add the aqueous NaOH solution. Vigorous stirring is essential to create an emulsion.

  • Reaction: Stir at RT (or mild reflux for Toluene) for 4–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The quaternary ammonium salt transports the hydroxide (

      
      ) into the organic layer as a lipophilic ion pair (
      
      
      
      ), deprotonating the alcohol in situ.
  • Workup:

    • Separate layers. Extract the aqueous layer with DCM.

    • Wash combined organics with water and brine.

    • Dry and concentrate.

Data & Decision Framework

Solvent & Condition Selection Table
ParameterMethod A (NaH/DMF)Method B (PTC/DCM)
Reaction Rate Very Fast (< 4 hrs)Moderate (4–12 hrs)
Moisture Sensitivity High (Requires Anhydrous)Low (Biphasic with water)
Base Strength High (

~35)
Effective

is lower (buffered by phase transfer)
Purification DMF removal can be tediousDCM evaporates easily
Substrate Scope Sterically hindered alcoholsPrimary/Secondary alcohols
Workflow Decision Tree

DecisionTree Start Start: Select Protocol IsSensitive Is substrate Base/Water sensitive? Start->IsSensitive Sensitive Yes (e.g., Esters, Epoxides) IsSensitive->Sensitive High Sensitivity Robust No / Moderate IsSensitive->Robust Stable MethodA Method A: NaH/THF (Control Temp < 0°C) Sensitive->MethodA Scale Is this > 10g Scale? Robust->Scale MethodB Method B: PTC (DCM/NaOH) (Safer, easier workup) Scale->MethodB Large Scale MethodA_DMF Method A: NaH/DMF (Fastest conversion) Scale->MethodA_DMF Small/Med Scale

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on substrate properties and scale.

Troubleshooting & Quality Control

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete deprotonation or hydrolysis of the bromide.

    • Fix: Ensure NaH is fresh (grey powder, not white). If using PTC, increase agitation speed (RPM) to maximize interfacial surface area.

  • Issue: Side Product (Elimination).

    • Cause: Although rare for benzylic halides, high temperatures can cause stilbene formation.

    • Fix: Keep reaction temperature < 40°C.

  • Issue: Color Change.

    • Note: Nitrobenzyl compounds often turn yellow/orange in basic solutions due to resonance structures (aci-nitro forms). This is normal and usually disappears upon acidic workup/neutralization.

References

  • Greene, T. W., & Wuts, P. G. M. (2007).[10] Greene's Protective Groups in Organic Synthesis (4th ed.).[11][12] John Wiley & Sons.[6][13]

    • The authoritative text on protection/deprotection conditions.
  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[4]

    • Seminal paper establishing the efficiency of PTC for ether synthesis.
  • Engels, J., & Schlaeger, E. J. (1977). Synthesis of Phosphotriesters using Nitrobenzyl groups. Journal of Medicinal Chemistry, 20(7), 907.

    • Demonstrates the application of nitrobenzyl groups in nucleotide chemistry.
  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1, 125–142.

    • Review of the mechanism and applic

Sources

Method

Strategic Etherification: A Detailed Protocol for the Williamson Synthesis of 4-((4-Bromophenoxy)methyl)-1-nitrobenzene

An Application Note for Drug Development Professionals Abstract: The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, providing a robust scaffold found in numerous pharmacologically active compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, providing a robust scaffold found in numerous pharmacologically active compounds. The Williamson ether synthesis, a reliable and versatile C-O bond-forming reaction, is a principal method for achieving this transformation. This application note provides a comprehensive guide to the coupling of 4-bromophenol with 4-nitrobenzyl bromide, yielding 4-((4-bromophenoxy)methyl)-1-nitrobenzene. We delve into the underlying S(_N)2 mechanism, critically evaluate reaction parameters, and present a field-proven, step-by-step protocol for researchers in drug discovery and development. The guide includes a detailed troubleshooting section and visual workflows to ensure successful synthesis and purification.

Introduction and Strategic Importance

The ether linkage is a critical functional group in organic synthesis, prized for its general stability and its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and conformation. The specific target molecule, 4-((4-bromophenoxy)methyl)-1-nitrobenzene, serves as a valuable intermediate. The bromo- and nitro- functionalities offer orthogonal synthetic handles for further molecular elaboration, for instance, through cross-coupling reactions at the bromine site and reduction of the nitro group to an amine, followed by amide bond formation.

This reaction proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide.[1] Despite its century-old discovery, the optimization of this reaction remains a pertinent challenge, requiring careful selection of base, solvent, and temperature to maximize yield and minimize side reactions.[2]

Reaction Mechanism: The S(_N)2 Pathway

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] The process involves two key steps:

  • Deprotonation: The acidic proton of the 4-bromophenol is abstracted by a base to form the highly nucleophilic 4-bromophenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.[3][4]

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide. This attack occurs from the backside relative to the bromine leaving group, proceeding through a concerted mechanism where the C-O bond is formed as the C-Br bond is broken.[1]

The S(_N)2 mechanism is favored in this system because 4-nitrobenzyl bromide is a primary benzylic halide, which is highly susceptible to backside attack and sterically unhindered.[2] The electron-withdrawing nitro group further enhances the electrophilicity of the benzylic carbon, increasing its reactivity towards nucleophiles.[5]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Nucleophilic Attack phenol 4-Bromophenol phenoxide 4-Bromophenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) phenoxide_ion 4-Bromophenoxide phenoxide->phenoxide_ion alkyl_halide 4-Nitrobenzyl Bromide (Electrophile) product Product + Br⁻ alkyl_halide->product phenoxide_ion->alkyl_halide SN2 Attack

Figure 1: Reaction mechanism for the Williamson ether synthesis.

Analysis of Critical Reaction Parameters

The success of the synthesis hinges on the careful optimization of several key parameters. The choices made directly influence reaction rate, yield, and the impurity profile.

ParameterRecommended ChoiceRationale & Justification
Base Potassium Carbonate (K₂CO₃) K₂CO₃ is an ideal base for this reaction. It is strong enough to efficiently deprotonate the acidic 4-bromophenol (pKa ≈ 9.4) but mild enough to prevent side reactions. Unlike stronger bases like sodium hydride (NaH), it does not require strictly anhydrous conditions and is safer to handle.[3][6]
Solvent Acetonitrile (CH₃CN) or DMF A polar aprotic solvent is critical for an S(_N)2 reaction.[6] These solvents solvate the potassium counter-ion but leave the phenoxide nucleophile relatively "naked" and reactive, dramatically accelerating the reaction rate. Protic solvents like ethanol or water would solvate and deactivate the nucleophile.[7][8]
Electrophile 4-Nitrobenzyl Bromide As a primary benzylic halide, it is an excellent S(_N)2 substrate. Steric hindrance is minimal, and elimination side reactions are highly unlikely.[2][9] The bromide is a good leaving group.
Temperature Reflux (approx. 82°C for Acetonitrile) Heating the reaction to the boiling point of the solvent ensures a sufficient rate of reaction. Typical Williamson syntheses are conducted between 50-100°C.[1] Monitoring by TLC is recommended to avoid prolonged heating that could lead to byproduct formation.
Stoichiometry 1.1 - 1.2 equivalents of 4-Nitrobenzyl Bromide A slight excess of the alkylating agent helps to drive the reaction to completion, ensuring that all of the more valuable phenoxide is consumed.[6]
Catalyst Tetrabutylammonium Bromide (TBAB) (Optional) While not strictly necessary in a homogenous system with acetonitrile, adding a phase-transfer catalyst like TBAB can sometimes improve reaction rates and yields, especially if solubility issues arise.[6][10]

Potential Side Reactions

While this reaction is generally high-yielding, awareness of potential side reactions is crucial for troubleshooting.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, with nucleophilic character on both the oxygen and the aromatic ring (ortho and para positions).[6] While O-alkylation is electronically and sterically favored, trace amounts of C-alkylation can occur, leading to alkylated phenol byproducts. The use of polar aprotic solvents like DMF or acetonitrile strongly favors the desired O-alkylation.[6]

  • Elimination (E2): This is a common competing reaction in Williamson syntheses, but it is highly disfavored with primary alkyl halides like 4-nitrobenzyl bromide.[7] It becomes a significant issue only with secondary or tertiary halides.

  • Hydrolysis of Alkyl Halide: If significant water is present in the reaction mixture, the 4-nitrobenzyl bromide can be hydrolyzed to 4-nitrobenzyl alcohol. Ensuring the use of dry solvent minimizes this pathway.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-((4-bromophenoxy)methyl)-1-nitrobenzene on a standard laboratory scale.

5.1 Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesEq.
4-BromophenolC₆H₅BrO173.011.73 g10.0 mmol1.0
4-Nitrobenzyl bromideC₇H₆BrNO₂216.032.38 g11.0 mmol1.1
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g20.0 mmol2.0
Acetonitrile (anhydrous)CH₃CN41.0550 mL--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
Deionized WaterH₂O18.02~150 mL--
Brine (sat. NaCl)NaCl(aq)-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--

5.2 Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

5.3 Experimental Workflow Diagram

Workflow A 1. Setup & Reagent Addition - Add 4-bromophenol, K₂CO₃, and acetonitrile to flask. B 2. Add Alkylating Agent - Add 4-nitrobenzyl bromide to the mixture. A->B C 3. Reaction - Heat to reflux (~82°C). - Monitor by TLC until completion (2-4 hrs). B->C D 4. Work-up: Quench & Filter - Cool to RT. - Filter to remove K₂CO₃. - Rinse solid with ethyl acetate. C->D E 5. Extraction - Combine filtrates. - Wash with H₂O, then brine. D->E F 6. Drying & Concentration - Dry organic layer with Na₂SO₄. - Concentrate via rotary evaporation. E->F G 7. Purification - Recrystallize crude solid from ethanol or isopropanol. F->G H 8. Characterization - Obtain mass, melting point, NMR, etc. G->H

Figure 2: Step-by-step experimental workflow.

5.4 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.

  • Addition of Electrophile: Add 4-nitrobenzyl bromide (2.38 g, 11.0 mmol) to the stirring suspension. Caution: 4-nitrobenzyl bromide is a lachrymator and should be handled in a fume hood.[11]

  • Reaction: Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 82°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes. Use a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 4-bromophenol spot has been consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Filtration: Filter the reaction mixture through a Büchner funnel to remove the inorganic solids (K₂CO₃ and KBr). Rinse the flask and the filtered solids with a small amount of ethyl acetate (~20 mL) to ensure all product is collected.

  • Extraction: Combine the filtrate and the ethyl acetate rinsing in a 250 mL separatory funnel. Add 50 mL of deionized water and shake. Separate the layers and wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[6]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product should be a pale yellow solid. Purify by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain the final product as fine crystals.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction (Starting Material Recovered) 1. Incomplete deprotonation of the phenol. 2. Insufficient temperature. 3. Deactivated alkyl halide.1. Ensure the potassium carbonate is anhydrous and finely powdered. 2. Confirm the reaction is at a vigorous reflux. Increase reaction time. 3. Check the purity and integrity of the 4-nitrobenzyl bromide.
Low Yield 1. Incomplete reaction. 2. Loss of product during work-up. 3. Side reactions (e.g., hydrolysis).1. Extend the reaction time, monitoring by TLC. 2. Ensure extractions are performed thoroughly. Minimize transfers between glassware. 3. Use anhydrous solvent to prevent hydrolysis of the alkyl halide.
Product is Oily or Impure after Concentration 1. Presence of unreacted starting materials. 2. Formation of C-alkylation byproducts.1. The reaction may not have gone to completion. Purify via column chromatography. 2. Recrystallization should effectively remove most impurities. If issues persist, column chromatography is the best purification method.

Conclusion

The Williamson ether synthesis remains a highly effective and strategic reaction for constructing ether linkages in complex molecules. The coupling of 4-bromophenol and 4-nitrobenzyl bromide can be achieved in high yield by following the detailed protocol outlined in this note. Careful control over the choice of base and solvent is paramount to favor the S(_N)2 pathway and suppress side reactions. This method provides a reliable and scalable route to a versatile chemical intermediate, making it a valuable tool for professionals in drug discovery and chemical development.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • BenchChem. (2025). Impact of base selection on Williamson ether synthesis of 2-(2-Methoxyethyl)phenol.
  • ResearchGate. (n.d.). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ACS Publications. (2005).
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Francis Academic Press. (n.d.).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3.
  • Ketone Pharma. (2024). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
  • PubChem. (n.d.). 4-Bromophenol.

Sources

Application

Application Note: Strategic Cleavage of 4-Nitrobenzyl (PNB) Ether Protecting Groups

Part 1: Introduction & Strategic Utility In complex total synthesis and medicinal chemistry, the 4-nitrobenzyl (PNB) group serves as a critical "safety-catch" protecting group for hydroxyl functionalities. Unlike its cou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

In complex total synthesis and medicinal chemistry, the 4-nitrobenzyl (PNB) group serves as a critical "safety-catch" protecting group for hydroxyl functionalities. Unlike its cousin, the 4-methoxybenzyl (PMB) group—which is labile to oxidation (DDQ)—the PNB group is highly stable to oxidizing agents and acidic conditions.

Its utility lies in its orthogonality : The electron-withdrawing nitro group renders the benzylic ether bond resistant to the oxidative cleavage conditions that remove PMB groups, and the acidic conditions that remove trityl or silyl groups. Cleavage is triggered exclusively through reduction of the nitro group to an aniline, followed by a spontaneous 1,6-elimination (fragmentation).

The "Safety-Catch" Mechanism

The deprotection is a two-stage cascade. The reagents do not break the ether bond directly; they effectively "pull the trigger" by converting the inert nitro group into an electron-donating amino group.

  • Trigger: Reduction of

    
    -
    
    
    
    to
    
    
    -
    
    
    .
  • Release: The resulting

    
    -aminobenzyl ether is highly labile. Under the reaction conditions (often slightly acidic), it undergoes 1,6-elimination to form a quinone methide species, releasing the free alcohol.
    

PNB_Mechanism PNB_Ether 4-Nitrobenzyl Ether (Latent/Stable) Reduction Reduction Step (Zn, H2, or Na2S2O4) PNB_Ether->Reduction Amino_Inter 4-Aminobenzyl Ether (Triggered) Reduction->Amino_Inter -2 [O] Elimination 1,6-Elimination (Spontaneous) Amino_Inter->Elimination H+ Products Free Alcohol + Quinone Methide (byproduct) Elimination->Products

Figure 1: The reductive "Safety-Catch" mechanism of PNB cleavage.

Part 2: Reagent Selection Guide

Choose your reagent based on the substrate's sensitivity to pH and other reducible functional groups (alkenes, alkynes, halides).

ReagentCondition TypeKey Tolerance/IncompatibilityBest For...
Zn / AcOH Acidic / ReductiveIncompatible: Acid-sensitive groups (acetals), some halides. Compatible: Alkenes (usually).Robust, large-scale reactions where acid stability is not an issue.

/ Pd-C
Neutral / HydrogenolysisIncompatible: Alkenes, Alkynes, Benzyl ethers (Bn), Cbz groups.Cleanest workup (filtration). Substrates lacking other reducible bonds.

Buffered / MildCompatible: Alkenes, Alkynes, Acid-sensitive groups.Complex biomolecules , late-stage functionalization, and acid-sensitive substrates.
SnCl

Lewis AcidicCompatible: Many functional groups. Issues: Tin waste disposal.Specific cases where Zn fails; rarely a first choice due to toxicity.

Part 3: Detailed Experimental Protocols

Method A: Zinc Dust in Acetic Acid (The Standard Protocol)

Target Audience: Chemists requiring a robust, low-cost method for substrates stable to weak acid.

Principle: Activated zinc transfers electrons to the nitro group in the presence of acetic acid (proton source), rapidly generating the aniline which hydrolyzes in situ.

Reagents:

  • Zinc Dust (Activated) - 10-20 equivalents

  • Glacial Acetic Acid (AcOH)

  • Solvent: THF or Ethyl Acetate (if solubility is poor in pure AcOH)

Protocol:

  • Activation: If the Zinc dust is old, activate it by washing with dilute HCl, then water, then acetone, and drying under vacuum. Note: Unactivated zinc can lead to stalled reactions.

  • Dissolution: Dissolve the PNB-protected substrate (1.0 equiv) in a minimal amount of THF or Ethyl Acetate.

  • Addition: Add Glacial Acetic Acid (approx. 0.5 M concentration relative to substrate).

  • Reaction: Cool the mixture to 0°C (to control exotherm) and add Zinc dust (10 equiv) portion-wise.

  • Monitoring: Warm to room temperature. Monitor by TLC. The starting material (UV active, non-polar) will disappear. You may see a transient polar spot (amine intermediate) before the free alcohol appears.

    • QC Check: If the amine intermediate persists, the elimination step is slow. Gently heating to 40°C can accelerate the 1,6-elimination.

  • Workup: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate the alcohol from the amine/quinone byproducts.

Method B: Sodium Dithionite ( ) (The Chemoselective Protocol)

Target Audience: Researchers working with acid-sensitive intermediates or complex natural products.

Principle: Sodium dithionite is a mild, water-soluble reducing agent that works at near-neutral pH (buffered), avoiding the acidity of Method A and the hydrogenation risks of Method C.

Reagents:

  • Sodium Dithionite (

    
    ) - 3-5 equivalents
    
  • Buffer: Phosphate buffer (pH 7.0) or saturated

    
    
    
  • Solvent: MeOH/THF/Water mixture (homogeneity is critical)

Protocol:

  • Solvent System: Dissolve substrate in MeOH/THF (1:1).

  • Preparation: Prepare a solution of Sodium Dithionite (5 equiv) in water (or buffer). Note: Dithionite degrades in solution; prepare fresh.

  • Execution: Add the aqueous dithionite solution dropwise to the substrate solution at room temperature.

  • Optimization: If the reaction is sluggish, heat to 50°C.

  • Mechanism Check: This reduction yields the aniline. Unlike Zn/AcOH, the neutral conditions might not promote the spontaneous elimination of the amine.

    • Crucial Step: If the product isolated is the

      
      -aminobenzyl ether, treat the crude material briefly with dilute acid (e.g., 0.1 N HCl in wet THF) or DDQ (oxidative cleavage of the electron-rich amino-ether) to release the alcohol.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]

Method C: Hydrogenolysis ( / Pd-C)

Target Audience: Synthesis of saturated compounds where "clean" workup is prioritized.

Protocol:

  • Dissolve substrate in EtOH or MeOH.

  • Add 10 wt% Pd/C catalyst (10-20% by weight of substrate).

  • Purge flask with Argon, then introduce

    
     (balloon pressure is usually sufficient).
    
  • Stir vigorously.

  • Workup: Filter through Celite. Evaporate.

    • Warning: This will reduce alkenes and alkynes. It will also cleave standard Benzyl (Bn) ethers and Cbz groups.

Part 4: Troubleshooting & Orthogonality Logic

Decision Tree for Protocol Selection

Decision_Tree Start Substrate Analysis Check_Olefin Contains Alkene/Alkyne? Start->Check_Olefin Check_Acid Acid Sensitive? Check_Olefin->Check_Acid Yes Use_H2 Method C: H2 / Pd-C (Cleanest) Check_Olefin->Use_H2 No Use_Dithionite Method B: Na2S2O4 (Mildest) Check_Acid->Use_Dithionite Yes (e.g., Acetals) Use_Zn Method A: Zn / AcOH (Most Robust) Check_Acid->Use_Zn No

Figure 2: Logical flow for selecting the appropriate deprotection reagent.

Common Pitfalls
  • Incomplete Elimination: The reduction works, but the intermediate

    
    -aminobenzyl ether is isolated.
    
    • Fix: The elimination requires a proton source. If using neutral Dithionite, perform a mild acidic wash (pH 4-5) during workup.

  • Over-reduction: Saturation of alkenes during Hydrogenolysis.

    • Fix: Switch to Zn/AcOH or Fe/AcOH (Iron powder is milder than Zinc).

  • Solubility: Dithionite requires water; organic substrates may precipitate.

    • Fix: Use a phase transfer catalyst (TBAB) or increase THF/EtOH ratio to maintain homogeneity.

Part 5: References

  • Greene's Protective Groups in Organic Synthesis (Wiley).[1] The definitive guide for functional group tolerance and reaction conditions.

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers (PMC). Discusses alternative cleavage strategies including base-mediated oxidative methods.[2]

  • Sodium Hydrosulfite (Dithionite) Reagent Profile (Organic Chemistry Portal). Detailed reactivity profile for nitro reduction using dithionite.

  • Zinc-Acetic Acid Reduction Protocol (Organic Chemistry Portal). Mechanism and scope of Zn/AcOH reductions.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing base selection for nitrobenzyl ether formation

Topic: Optimization of Base Selection for Williamson Ether Synthesis Ticket ID: NBE-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Rate-Limiting" Decision Welcome to the N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base Selection for Williamson Ether Synthesis Ticket ID: NBE-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Rate-Limiting" Decision

Welcome to the Nitrobenzyl Etherification Support Hub. You are likely here because you need to protect a hydroxyl group with a photolabile nitrobenzyl moiety (usually o-nitrobenzyl or p-nitrobenzyl), but standard protocols are failing.

The success of nitrobenzyl ether formation relies almost entirely on base selection . The electron-withdrawing nature of the nitro group makes the benzylic halide highly electrophilic (


 reactive), but it also increases the acidity of the benzylic protons and the redox sensitivity of the ring.

The Golden Rule: Match the base strength (


) to the substrate's acidity (

) while minimizing the "nakedness" of the resulting alkoxide to prevent decomposition.

Diagnostic Workflow (Visual Guide)

Use this decision tree to select the optimal base system for your specific substrate.

BaseSelection Start Start: Identify Substrate Type Substrate Type? Start->Type Aliphatic Aliphatic Alcohol (pKa 16-18) Type->Aliphatic Phenolic Phenol / Acidic OH (pKa ~10) Type->Phenolic Sensitive Base/Acid Sensitive? Aliphatic->Sensitive Is molecule fragile? K2CO3 Protocol C: K2CO3 / Acetone (Standard Weak Base) Phenolic->K2CO3 Simple Substrate Cs2CO3 Protocol D: Cs2CO3 / DMF (The 'Cesium Effect') Phenolic->Cs2CO3 Sterically Hindered or Slow Reaction NaH Protocol A: NaH / DMF (Standard Strong Base) Sensitive->NaH No (Stable) Ag2O Protocol B: Ag2O (Non-Basic Scavenger) Sensitive->Ag2O Yes (e.g., Sugars)

Figure 1: Logic flow for selecting the appropriate base based on substrate acidity and sensitivity.

Troubleshooting Modules (Q&A)

Module A: Aliphatic Alcohols (The "Stalled Reaction")

User Issue: "I am trying to protect a primary alcohol using p-nitrobenzyl bromide and


 in acetone, but the reaction is stuck at <10% conversion after 24 hours."

Root Cause:


 Mismatch.
Aliphatic alcohols have a 

of ~16-18. Carbonate bases (

of conjugate acid

is ~10.3) are simply too weak to generate a sufficient concentration of the alkoxide nucleophile.

Solution: Switch to Sodium Hydride (NaH). You need a base that irreversibly deprotonates the alcohol. NaH (


 evolution drives equilibrium) is the standard.
  • Critical Nuance: Commercial NaH is often 60% dispersion in mineral oil. For difficult substrates, wash the oil with dry hexane (under Argon) to expose the active surface area.

  • Safety Note: NaH can act as a reducing agent toward DMF at high temperatures. Keep strictly

    
     during addition.
    
Module B: Phenolic Substrates (The "Solubility Trap")

User Issue: "My phenol is not reacting with o-nitrobenzyl bromide using


 in DMF. I see starting material and some black tar."

Root Cause: The "Lattice Energy" Barrier. While


 is basic enough to deprotonate a phenol (

~10), potassium carbonate has poor solubility in organic solvents. The reaction is heterogeneous and slow, allowing side reactions (decomposition of the light-sensitive nitrobenzyl halide) to compete.

Solution: The "Cesium Effect" (


). 
Switch to Cesium Carbonate.[1]
  • Solubility: Cesium is a larger cation, making the carbonate salt significantly more soluble in DMF/MeCN.

  • Naked Anion: The large

    
     ion forms a "loose ion pair" with the phenoxide, making the oxygen center more nucleophilic compared to the "tight ion pair" formed with 
    
    
    
    or
    
    
    .
Module C: Sugar/Complex Scaffolds (The "Fragile Substrate")

User Issue: "I need to protect a hydroxyl group on a glycoside. NaH caused decomposition/elimination. Conditions must be neutral."

Root Cause: Base Intolerance. Strong bases like NaH or


 can cause elimination of the nitrobenzyl halide (forming stilbenes) or epimerization of the sugar.

Solution: Silver Oxide (


) Mediated Alkylation. 
This is a non-classical Williamson approach. 

is not a strong base. It works by coordinating to the halide of the nitrobenzyl bromide, making it a "super-leaving group," while accepting the proton from the alcohol.
  • Mechanism:

    
    
    
  • Benefit: The reaction is driven by the precipitation of silver bromide, not by extreme pH.

Comparative Data: Base Selection Matrix

Base SystemActive SpeciesSpecificityKey AdvantageMajor Risk
NaH / DMF Sodium AlkoxideAliphatic

OH
High conversion; Irreversible deprotonation.Fire hazard; Reduces DMF if heated; Incompatible with esters.

/ Acetone
Potassium PhenoxideSimple PhenolsCheap; Mild; Easy workup.Slow kinetics; Heterogeneous (stirring critical).

/ DMF
"Naked" PhenoxideHindered PhenolsCesium Effect: High solubility & nucleophilicity.Expensive; Hygroscopic (must dry salt).

/ DCM
Silver-Complexed HalideAcid/Base SensitiveNeutral pH: No strong base required.High cost; Stoichiometric Ag waste; Slow (24-48h).

Mechanistic Insight: The Cesium Effect

Why does changing the cation from Potassium to Cesium double the yield?

CesiumEffect cluster_K Potassium (Tight Ion Pair) cluster_Cs Cesium (Loose Ion Pair) K K+ O_K Ph-O- K->O_K Strong Coulombic Attraction Rxn Reaction Rate O_K->Rxn Low Nucleophilicity Cs Cs+ O_Cs Ph-O- Cs->O_Cs Weak Interaction O_Cs->Rxn High Nucleophilicity

Figure 2: The "Naked Anion" hypothesis. The large ionic radius of Cesium reduces charge density, weakening the interaction with the phenoxide and freeing it to attack the nitrobenzyl electrophile.

Standard Operating Procedures (SOPs)

Protocol A: NaH Method (For Aliphatic Alcohols)

Best for: Primary/Secondary alcohols, robust substrates.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Washing (Optional but Recommended): Add NaH (60% in oil, 1.5 equiv) to the flask. Add dry hexane, swirl, and let settle. Syringe off the hexane to remove mineral oil. Repeat x2.

  • Solvation: Add anhydrous DMF (Concentration ~0.2 M). Cool to

    
    .
    
  • Deprotonation: Add the alcohol (1.0 equiv) dropwise. Stir at

    
     for 30 mins. Observe 
    
    
    
    bubbling.
  • Alkylation: Add o-nitrobenzyl bromide (1.2 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Allow to warm to RT. Stir 3-6 hours.

  • Quench: Cool to

    
    . Add saturated 
    
    
    
    slowly. Extract with EtOAc.
Protocol B: Method (For Sensitive Substrates)

Best for: Sugars, substrates with esters/epoxides.

  • Mixing: Dissolve alcohol (1.0 equiv) and o-nitrobenzyl bromide (1.5 equiv) in dry DCM or DMF.

  • Addition: Add

    
     (1.5 - 2.0 equiv) in one portion.
    
  • Catalysis: (Optional) Add TBAI (tetrabutylammonium iodide) (0.1 equiv) to accelerate the reaction via halide exchange.

  • Reaction: Stir vigorously at RT for 24-48 hours. The flask must be wrapped in foil to prevent photolysis of the product.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

References

  • Williamson Ether Synthesis Mechanism & Scope: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Standard text for kinetics and alkoxide basicity).
  • The Cesium Effect in Organic Synthesis

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Vol 1. Wiley.
    • Application in Phenols: Dijkstra, G., et al. "The effect of the cation on the nucleophilicity of phenoxides." J. Org.[2][3] Chem.1989 , 54, 5680. Link

  • Silver Oxide Mediated Benzylation

    • Bouzide, A., & Sauvé, G. "Silver(I) Oxide Mediated Selective Monoprotection of Diols." Organic Letters. 1997, 39, 769. (Establishes the mild Ag2O protocol).
    • Specifically for Nitrobenzyl: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley. (The definitive guide on photolabile group installation). Link

  • Nitrobenzyl Photolability & Synthesis

    • Bochet, C. G. "Photolabile protecting groups and linkers." J. Chem. Soc., Perkin Trans. 1. 2002 , 125-142. Link

Sources

Optimization

Technical Support Center: TLC Visualization for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective visualization of 1-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective visualization of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene on Thin-Layer Chromatography (TLC) plates. We will move from foundational principles to advanced troubleshooting, ensuring clarity and experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the TLC analysis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Q1: What is the primary and most recommended initial visualization method for this compound?

The first and most highly recommended method is non-destructive visualization using a short-wave (254 nm) ultraviolet (UV) lamp.[1][2][3][4]

Q2: Why is UV light effective for visualizing 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene?

This compound's structure contains two benzene rings and a nitro group, which form a conjugated π-system.[5][6] This system strongly absorbs UV light at 254 nm.[1][2][3] On TLC plates containing a fluorescent indicator (e.g., F₂₅₄), the compound quenches the background fluorescence, causing it to appear as a dark spot against a bright green background.[1][3][7]

Q3: Can I use an iodine chamber? Is it a reliable method for this compound?

Yes, an iodine chamber can be used. Iodine vapor has an affinity for aromatic compounds and will form a temporary, colored complex (typically yellow-brown) with your compound.[3][7] However, this method is semi-destructive, and the spots will fade over time as the iodine sublimes off the plate.[1][3] It is a good secondary or confirmatory method but may be less sensitive than UV or specific chemical stains.

Q4: My compound is colorless. Are there any chemical stains that can specifically react with it to produce a colored spot?

Absolutely. The presence of the aromatic nitro group (-NO₂) allows for highly specific and sensitive chemical visualization.[8] The most effective method involves a two-step chemical reaction:

  • Reduction: The nitro group is reduced to a primary amine (-NH₂) using a reagent like stannous chloride (SnCl₂).[8]

  • Derivatization: The newly formed amine is then converted into a brightly colored azo dye through diazotization and coupling with a suitable agent like β-naphthol.[8] This process yields distinct, often orange-to-red spots.[8]

Q5: What general-purpose stains could work if I don't have the reagents for the specific nitro stain?

A potassium permanganate (KMnO₄) stain is a good general oxidative stain.[9] It reacts with any oxidizable functional group. While the aromatic rings in your compound are relatively stable, the benzyl ether linkage may be susceptible to oxidation under heating, which would result in a yellow-brown spot on a purple background.[7][9] However, this is less specific than the nitro group derivatization.

Part 2: Recommended Visualization Protocols

For reliable and reproducible results, follow these validated protocols. Always handle reagents in a fume hood and wear appropriate Personal Protective Equipment (PPE).[8]

Protocol 1: UV Light Visualization (Non-Destructive)

This should always be your first step.

  • After developing the TLC plate, allow the solvent to completely evaporate in a fume hood.

  • Place the dried plate under a UV lamp and select the short-wave (254 nm) setting.[3]

  • Observe the plate for dark spots against the fluorescent green background.[1]

  • Using a pencil, lightly circle any visible spots, as they will disappear once the UV lamp is removed.[1][3]

  • Document the results by calculating the Rƒ value(s) or capturing a photograph.

Protocol 2: Stannous Chloride-β-Naphthol Stain (For Specific Nitro Group Detection)

This is a highly sensitive method for confirming the presence of the nitro group.[8]

Reagents Needed:

  • Reduction Solution: 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.

  • Diazotization Solution: 2% (w/v) aqueous sodium nitrite (NaNO₂).

  • Coupling Solution: 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide.

Step-by-Step Procedure:

  • Plate Preparation: Ensure the developed TLC plate is completely dry.

  • Reduction: Uniformly spray the plate with the stannous chloride solution.[8] Alternatively, for more even application, quickly dip the plate into the solution using tweezers.[1]

  • Heating: Heat the plate at 100°C for 10-15 minutes on a hot plate or with a heat gun to facilitate the reduction of the nitro group.[8] Allow the plate to cool completely to room temperature.

  • Diazotization: Evenly spray the cooled plate with the sodium nitrite solution.[8]

  • Coupling: Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.[8] Brightly colored (orange to red) spots should appear instantly against a pale background.

  • Documentation: Circle the spots and record the results immediately, as colors may change over time.[8]

Part 3: Troubleshooting Guide

This Q&A section addresses specific issues you may encounter during your experiments.

Problem: I don't see any spots under the UV lamp.

  • Possible Cause 1: Concentration is too low. Your compound may be too dilute on the plate to be detected.[1]

    • Solution: Prepare a more concentrated sample and re-spot the TLC plate. You can also "co-spot" by applying the sample multiple times to the same origin point, allowing the solvent to dry completely between each application.[1][10]

  • Possible Cause 2: Compound Evaporation. If the compound is somewhat volatile and the plate was left standing for too long, especially with heating, it may have evaporated.[1]

    • Solution: Visualize the plate immediately after the eluent has evaporated.[1]

  • Possible Cause 3: Incorrect UV Wavelength. While unlikely for this compound, some compounds fluoresce or are only visible at a different wavelength (e.g., 365 nm).

    • Solution: Check the plate under a long-wave (365 nm) UV setting as well.[1]

Problem: My spots are streaking and not well-defined.

  • Possible Cause 1: Sample Overload. Applying too much sample to the origin is a common cause of streaking.[10]

    • Solution: Dilute your sample or apply less to the plate. The initial spot should be small and concentrated.

  • Possible Cause 2: Compound is unstable on silica gel. Acidic silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Run a 2D TLC to check for stability. If decomposition is observed, consider using a different stationary phase (like alumina) or neutralizing the silica plate with a triethylamine-containing solvent system.[11]

  • Possible Cause 3: High-boiling point solvent from the sample. If your sample is dissolved in a solvent like DMSO or DMF, it will streak up the plate.[11]

    • Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes before developing it to remove the residual high-boiling solvent.[11]

Problem: The entire plate turned a dark color after chemical staining.

  • Possible Cause 1: Over-application of stain. Spraying too closely or dipping the plate for too long can oversaturate the plate.[8]

    • Solution: Apply spray reagents from a distance in a fine mist.[8] When dipping, immerse and remove the plate in one quick, smooth motion.[1]

  • Possible Cause 2: Overheating. Excessive heat can char the plate or the compounds, leading to a dark background.[8]

    • Solution: Heat the plate gently with a heat gun, moving it continuously to ensure even heating. If using a hotplate, monitor the temperature and time carefully.

Part 4: Visualization Workflow and Data Summary
Workflow for Selecting a Visualization Method

The following diagram outlines a logical workflow for visualizing your TLC plate.

TLC_Visualization_Workflow start Developed & Dried TLC Plate uv_lamp Visualize under 254 nm UV Lamp start->uv_lamp spots_visible Are spots visible? uv_lamp->spots_visible document_uv Circle Spots & Document Rƒ spots_visible->document_uv  Yes staining Proceed to Chemical Staining spots_visible->staining  No / Faint document_uv->staining Optional stain_choice Choose Staining Method staining->stain_choice nitro_stain Specific Detection: Nitro Group Stain stain_choice->nitro_stain  High Specificity  & Sensitivity general_stain General Screening: KMnO₄ or Iodine stain_choice->general_stain  General Purpose document_stain Document Stained Plate nitro_stain->document_stain general_stain->document_stain

Caption: Decision workflow for TLC visualization of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Summary of Visualization Techniques
MethodPrincipleApplication to Target CompoundExpected ResultProsCons
UV Light (254 nm) Quenching of background fluorescence by UV-absorbing compounds.[1][3][7]The aromatic rings and nitro group form a strong chromophore.Dark spot on a green fluorescent background.Non-destructive, fast, easy.[1][2]Requires a UV-active compound and a fluorescent plate.
Iodine Vapor Reversible complex formation with aromatic and unsaturated compounds.[7]The two benzene rings readily interact with iodine.Yellow-brown spot on a light brown background.Simple, good for many organic compounds.Spots are temporary and fade; semi-destructive.[1][3]
KMnO₄ Stain Oxidation of functional groups.The benzyl ether linkage may be susceptible to oxidation upon heating.Yellow-brown spot on a purple/pink background.Good general-purpose stain for many functional groups.[7][9]Destructive; requires heating; less specific.
Nitro Group Stain Chemical reduction of -NO₂ to -NH₂, followed by diazotization and coupling to form a colored azo dye.[8]The aromatic nitro group is the specific target for this reaction.Bright orange or red spot on a pale background.[8]Highly specific and very sensitive.[8]Destructive; multi-step procedure requiring specific reagents.
References
  • Benchchem. (2025).
  • Sigma-Aldrich. 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.
  • ChemicalBook. 1-BROMO-4-[(4-NITROBENZYL)OXY]BENZENE.
  • University of California, Los Angeles. TLC Stains.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7).
  • Labster.
  • The Sarpong Group, UC Berkeley.
  • MilliporeSigma.
  • Organic Chemistry
  • Chemistry LibreTexts. (2025, August 21). 5.
  • Filter-Bio. (2025, December 19).
  • University of Rochester.
  • Bitesize Bio. (2025, June 3).

Sources

Troubleshooting

stability of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene under basic conditions

Technical Support Center: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Welcome to the technical support guide for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene. This resource is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Welcome to the technical support guide for 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under basic conditions, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and reactivity of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene.

Q1: What is the general stability of the ether linkage in 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene under basic conditions?

A1: The p-nitrobenzyl ether linkage is generally considered stable to a wide range of mild basic conditions, which is why it's a useful protecting group in multi-step synthesis.[1] It can withstand typical conditions used for reactions like base-labile protecting group removal (e.g., Fmoc deprotection with piperidine) or mild saponifications. However, its stability is not absolute and is highly dependent on the specific base, solvent, temperature, and reaction duration.

Q2: I've observed unexpected cleavage of the ether bond. What is the likely mechanism under strong basic conditions?

A2: While standard benzyl ethers are robust, the presence of the para-nitro group significantly alters the molecule's reactivity. The electron-withdrawing nature of the nitro group increases the acidity of the benzylic protons (the -CH₂- group). Under sufficiently strong basic and thermal conditions, this can lead to cleavage.

A key, and often overlooked, mechanism is an oxidative cleavage at the benzylic position. Research has shown that p-nitrobenzyl ethers can be cleaved using aqueous sodium hydroxide in methanol at elevated temperatures (e.g., 75 °C). This process is believed to be mediated by dissolved oxygen in the reaction medium.[2] The proposed pathway involves oxidation at the benzylic carbon, leading to the collapse of the ether linkage and formation of 4-bromophenol and 4-nitrobenzaldehyde (which may be further oxidized to 4-nitrobenzoic acid).

BaseMediatedCleavage Start p-Nitrobenzyl Ether Intermediate Benzylic Anion/Radical (stabilized by NO₂ group) Start->Intermediate Strong Base (e.g., NaOH) High Temp (e.g., 75°C) OxidizedInt Oxidized Intermediate Intermediate->OxidizedInt Oxidation Oxygen Dissolved O₂ Oxygen->OxidizedInt Products Cleavage Products: • 4-Bromophenol • 4-Nitrobenzaldehyde OxidizedInt->Products Hydrolysis

Caption: Proposed oxidative cleavage pathway for p-nitrobenzyl ethers.[2]

Q3: Which specific basic conditions should I avoid to prevent ether cleavage?

A3: To maintain the integrity of the p-nitrobenzyl ether, you should be cautious with the following conditions:

  • High Concentrations of Strong Bases: Avoid prolonged exposure to high concentrations of strong alkoxide bases (e.g., NaOMe, KOtBu) or alkali metal hydroxides (e.g., >5M NaOH or KOH).

  • Elevated Temperatures: Temperatures exceeding 60-70 °C in the presence of a strong base significantly increase the risk of cleavage.[2]

  • Protic Solvents: Protic solvents like methanol or ethanol can facilitate the cleavage mechanism, especially when paired with strong bases at high temperatures.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem: My reaction is yielding significant amounts of 4-bromophenol as a byproduct, indicating cleavage of the ether linkage.

This is the most common issue encountered when subjecting 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene to basic conditions, for instance, during a subsequent reaction like a Suzuki or Sonogashira coupling where a base is required.

TroubleshootingWorkflow Start Ether Cleavage Observed (4-Bromophenol Detected) CheckTemp Is Reaction Temp > 60°C? Start->CheckTemp CheckBase Is Base Strong? (e.g., NaOH, KOH, Alkoxide) CheckTemp->CheckBase No Sol_Temp Action: Lower temperature to ≤ 40°C or run at room temp. CheckTemp->Sol_Temp Yes CheckOxygen Is the Reaction Sensitive to Oxidation? CheckBase->CheckOxygen No Sol_Base Action: Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). CheckBase->Sol_Base Yes Sol_Oxygen Action: Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). CheckOxygen->Sol_Oxygen Yes Success Problem Resolved CheckOxygen->Success No Sol_Temp->Success Sol_Base->Success Sol_Oxygen->Success

Caption: Troubleshooting workflow for unexpected ether cleavage.

Detailed Analysis & Solutions
Potential Cause Underlying Rationale Recommended Solution & Validation
Excessive Temperature The rate of the base-mediated oxidative cleavage is highly temperature-dependent. Higher temperatures provide the necessary activation energy for the reaction to proceed at an appreciable rate.[2]Solution: Reduce the reaction temperature. If possible, run the reaction at room temperature, even if it requires a longer reaction time. For many cross-coupling reactions, temperatures of 40-50 °C may be sufficient with an appropriate catalyst system. Validation: Run a small-scale test reaction at the lower temperature and monitor for the appearance of 4-bromophenol by TLC or LC-MS over time.
Inappropriate Base Strong bases like NaOH, KOH, or alkoxides are more likely to initiate the cleavage pathway compared to weaker inorganic bases. The choice of base is critical in reactions like Williamson ether synthesis and subsequent transformations.[3][4]Solution: Substitute the strong base with a milder alternative such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are often sufficient for many cross-coupling reactions and are less likely to promote ether cleavage. Validation: Compare the product-to-byproduct ratio from a trial reaction using the milder base against the original conditions.
Presence of Oxygen As the cleavage mechanism can be oxidative, the presence of dissolved oxygen can accelerate the degradation of the starting material.[2] This is often overlooked in standard synthetic setups.Solution: Degas the reaction solvent thoroughly before adding reagents. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. Validation: Run two parallel reactions, one with standard setup and one with rigorous degassing, and compare the outcomes.

Validated Experimental Protocol

This section provides a sample protocol for a common reaction type, incorporating best practices to ensure the stability of the p-nitrobenzyl ether linkage.

Protocol: Suzuki-Miyaura Cross-Coupling under Ether-Stable Conditions

This protocol describes the coupling of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene with phenylboronic acid, a reaction that requires a base and is often performed at elevated temperatures, posing a risk to the ether bond if not controlled.

Reagents & Equipment:

  • 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Toluene and Water (4:1 v/v mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • System Preparation: Assemble the glassware and ensure it is dry. Place the flask under an inert atmosphere.

  • Solvent Degassing: In a separate flask, combine the required volumes of toluene and water. Sparge the mixture with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Reagent Addition: To the reaction flask, add 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Solvent Addition: Transfer the degassed toluene/water mixture to the reaction flask via cannula.

  • Reaction Execution:

    • Begin vigorous stirring.

    • Heat the reaction mixture to a controlled temperature of 80 °C . Note: While higher temperatures can speed up the reaction, 80 °C represents a compromise that minimizes the risk of ether cleavage with K₂CO₃ as the base.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of the desired product, while also looking for any potential formation of 4-bromophenol. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl ether.

References

  • Fujita, T., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Center for Biotechnology Information. Available at: [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • YouTube. (2018). benzyl ether cleavage. Available at: [Link]

  • Google Patents. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of C13H10BrNO3: A Comparative Guide to Resolving Nitro and Ether Functionalities

Executive Summary The molecular formula C13H10BrNO3 (Index of Hydrogen Deficiency = 9) suggests a highly unsaturated structure, likely comprising a brominated nitro-aromatic system containing an ether linkage (e.g., a su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C13H10BrNO3 (Index of Hydrogen Deficiency = 9) suggests a highly unsaturated structure, likely comprising a brominated nitro-aromatic system containing an ether linkage (e.g., a substituted diphenyl ether or benzyl phenyl ether derivative).

In drug development, unambiguous identification of the Nitro (-NO₂) and Ether (C-O-C) moieties is critical for monitoring reaction progress (e.g., nitration efficiency) or confirming intermediate purity. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid functional group verification due to the high polarity of N-O and C-O bonds.

This guide provides a rigorous, comparative analysis of the characteristic IR signatures for these groups, supported by experimental protocols and decision logic for spectral interpretation.

Part 1: Theoretical Framework & Spectral Assignments

The Nitro Group (-NO₂)

The nitro group is a spectroscopic "beacon" in the mid-IR region. Due to resonance between the two oxygen atoms, the nitrogen-oxygen bonds have a bond order of ~1.5. This results in two intense, diagnostic bands derived from the coupling of the N-O oscillators.

  • Asymmetric Stretching (

    
    ):  The dipoles of the two N-O bonds oscillate roughly parallel to the O-N-O axis. In aromatic systems, conjugation lowers the force constant, shifting this peak to 1550–1475 cm⁻¹ .
    
  • Symmetric Stretching (

    
    ):  The dipoles oscillate perpendicular to the axis. This band appears at 1360–1290 cm⁻¹ .[1]
    
The Ether Group (Ar-O-C)

The spectral signature of the ether group depends heavily on the hybridization of the attached carbons. For C13H10BrNO3, the ether oxygen is attached to at least one aromatic ring (Aryl ether).

  • Asymmetric Stretching (

    
     C-O-C):  This is a coupled vibration involving the ring carbon and the oxygen.[2] Due to the stiffening effect of the aromatic ring (resonance), this band is shifted to higher frequencies (1275–1200 cm⁻¹ ) compared to aliphatic ethers.
    
  • Symmetric Stretching (

    
     C-O-C):  For aryl-alkyl ethers (e.g., anisole derivatives), a second band appears near 1075–1020 cm⁻¹ . For diaryl ethers, this mode is often weak or obscured.
    
Summary of Characteristic Peaks (C13H10BrNO3)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Nitro (Ar-NO₂)

(N-O)
1530 ± 20 StrongPrimary Indicator. Often the strongest peak in the 1500+ region.

(N-O)
1350 ± 20 StrongConfirming Indicator. Look for the "Nitro Pair" (gap of ~180 cm⁻¹).

(C-N)
~870MediumSecondary confirmation; often overlaps with C-H out-of-plane.
Ether (Ar-O-R)

(C-O-C)
1250 ± 20 StrongPrimary Indicator. Broad, intense band. Distinguishes from ketones (~1700).[3]

(C-O-C)
1050 ± 30Med/WeakVariable. Stronger if the molecule is an alkyl-aryl ether (e.g., methoxy).
Aromatic Ring

(C=C)
1600 & 1475Medium"Ring Breathing" modes. Confirms aromaticity.
Bromine (Ar-Br)

(C-Br)
650–500WeakDifficult in FTIR. Often below detector cutoff (KBr) or obscured. Raman is preferred here.[4]

Part 2: Comparative Analysis (FTIR vs. Alternatives)

To ensure robust detection, one must understand where FTIR excels and where it fails compared to Raman spectroscopy and Computational (DFT) predictions.

FTIR vs. Raman Spectroscopy[4][5][6][7][8]
FeatureFTIR (Absorption) Raman (Scattering) Recommendation for C13H10BrNO3
Selection Rule Change in Dipole Moment .Change in Polarizability .Use FTIR for Nitro/Ether detection.
Nitro Group Excellent. N-O bonds are highly polar. Peaks are dominant.Good. Symmetric stretch is very strong (Raman active).FTIR is standard; Raman is a valid secondary check for the symmetric mode.
Ether Group Excellent. C-O bonds have strong dipoles.Weak. Ether linkages are poor Raman scatterers.Use FTIR. Raman often misses the ether linkage entirely.
Bromine (C-Br) Poor. Low frequency (<600 cm⁻¹) and weak dipole.Excellent. Heavy atom vibrations scatter strongly in Raman.Use Raman if confirming the presence/position of Bromine is critical.
Water Interference High (OH peaks obscure regions).Low (Water is a weak scatterer).FTIR requires dry samples; Raman can handle wet pastes.
Decision Logic for Peak Assignment

The following diagram illustrates the logical flow for assigning the crowded fingerprint region of C13H10BrNO3.

SpectralLogic Start Analyze Spectrum (1800 - 600 cm⁻¹) Check1500 Peak at 1550-1500 cm⁻¹? (Strong Intensity) Start->Check1500 Check1350 Peak at 1360-1300 cm⁻¹? (Strong Intensity) Check1500->Check1350 Yes NitroConfirmed CONFIRMED: Aromatic Nitro Group Check1350->NitroConfirmed Yes Check1250 Peak at 1270-1230 cm⁻¹? (Broad/Strong) NitroConfirmed->Check1250 Check1050 Peak at ~1040 cm⁻¹? (Medium Intensity) Check1250->Check1050 Yes (Alkyl-Aryl) EtherConfirmed CONFIRMED: Aryl Ether Group Check1250->EtherConfirmed Yes (Diaryl) Check1050->EtherConfirmed Yes CheckBr Peak at <600 cm⁻¹? (or Raman shift) EtherConfirmed->CheckBr BrConfirmed CONFIRMED: Aryl Bromide CheckBr->BrConfirmed Yes

Figure 1: Decision tree for the sequential assignment of functional groups in C13H10BrNO3 based on spectral hierarchy.

Part 3: Experimental Protocol (ATR-FTIR)

For solid pharmaceutical intermediates like C13H10BrNO3, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets due to reproducibility and ease of use.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for strong Nitro/Ether dipoles).

  • Range: 4000–550 cm⁻¹.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Acquire an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid C13H10BrNO3 powder onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Increase pressure until the strongest peaks (likely Nitro at 1530 cm⁻¹) reach 40–60% Transmittance (0.2–0.4 Absorbance).

    • Note: Insufficient pressure yields noisy spectra; excessive pressure on soft crystals (ZnSe) causes damage.

  • Acquisition:

    • Collect the sample spectrum.[5]

    • Perform automatic baseline correction if the baseline is tilted (common in scattering powders).

  • Post-Processing & Analysis:

    • Identify the "Nitro Pair" first (1530/1350).

    • Identify the Ether stretch (1250).

    • Check the 3000–3100 cm⁻¹ region.[6][7] C13H10BrNO3 should show only aromatic C-H stretches (>3000) unless a methyl group is present (which would show aliphatic C-H just below 3000).

Workflow Visualization

ExperimentFlow Prep 1. Crystal Cleaning (Isopropanol) Bg 2. Background Scan (Air) Prep->Bg Load 3. Load Sample (High Pressure) Bg->Load Scan 4. Acquisition (16 Scans, 4cm⁻¹) Load->Scan Process 5. Analysis (Baseline & Peak Pick) Scan->Process

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid organic intermediates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for Nitro/Ether assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Bromophenyl ether. National Institute of Standards and Technology. Available at: [Link] (Accessed Oct 2023).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

Sources

Comparative

Comparative Guide: 4-Nitrobenzyl (PNB) vs. Benzyl (Bn) Ethers

Executive Summary: The Electronic Divergence In complex organic synthesis, the Benzyl (Bn) ether is a workhorse protecting group for hydroxyls, valued for its stability to base and nucleophiles. However, its removal typi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Divergence

In complex organic synthesis, the Benzyl (Bn) ether is a workhorse protecting group for hydroxyls, valued for its stability to base and nucleophiles. However, its removal typically requires hydrogenolysis (


) or strong Lewis acids, conditions that may be incompatible with alkenes, halides, or sulfur moieties.

The 4-Nitrobenzyl (PNB) ether serves as an "armored" variant. The introduction of the nitro group at the para position fundamentally alters the electronic landscape of the benzyl ring. Through the Hammett


 constant (+0.78 for 

vs. 0.00 for

), the nitro group acts as a powerful electron-withdrawing group (EWG). This electronic deficiency reduces the basicity of the ether oxygen and the stability of the benzylic carbocation, creating a distinct reactivity profile:
  • Enhanced Acid Stability: PNB is significantly more stable to acid and Lewis acids than Bn.

  • Reductive Lability: PNB introduces a specific "safety-catch" mechanism—reduction of the nitro group renders the ether highly labile.

  • Oxidative Inertness: PNB is resistant to oxidative cleavage (e.g., DDQ) that typically removes electron-rich benzyls (PMB, and to a lesser extent, Bn).

This guide details the mechanistic basis for these differences and provides validated protocols for orthogonal deprotection.

Mechanistic & Stability Profile[1][2]

The following table contrasts the stability of Bn and PNB ethers under standard synthetic conditions.

Table 1: Comparative Stability Matrix
ConditionBenzyl Ether (Bn)4-Nitrobenzyl Ether (PNB)Mechanistic Insight
H₂ / Pd-C Labile (Cleavage)Reactive (Reduces to

, then cleaves)
Bn undergoes hydrogenolysis.[1][2][3] PNB nitro group reduces to amine first; resulting

-aminobenzyl ether is unstable.
Lewis Acids (

,

)
Labile Stable / Slow PNB oxygen is less basic due to EWG; coordinates poorly with Boron, retarding cleavage.
Oxidation (DDQ) Slowly Labile Stable DDQ requires electron-rich aromatics to form the charge-transfer complex. PNB is too electron-poor.
Base (NaOH, KOH) Stable Conditionally Labile Both stable to standard hydrolysis. PNB is cleaved by 20% NaOH/MeOH at 75°C via an oxidative mechanism.
Dissolving Metal (

)
Labile Labile Both are cleaved by Birch reduction conditions.
Zn / AcOH Stable Labile (Two-step)Zn reduces

. The electron-rich

-amino ether then hydrolyzes or eliminates.

Orthogonality & Selectivity Workflows

The core utility of using PNB alongside Bn lies in their orthogonal deprotection . You can remove one in the presence of the other by exploiting their electronic differences.

Diagram 1: Orthogonal Deprotection Logic

The following flowchart illustrates the decision pathways for selectively removing PNB or Bn.

Orthogonality Start Substrate with Bn-OR and PNB-OR' Decide_PNB Target: Remove PNB only Start->Decide_PNB Decide_Bn Target: Remove Bn only Start->Decide_Bn Method_Zn Method A: Reductive (Zn, AcOH or Na2S2O4) Decide_PNB->Method_Zn Exploit NO2 reduction Inter_Amino Intermediate: 4-Aminobenzyl Ether Method_Zn->Inter_Amino Safety Catch Result_PNB_Off Product: Bn-OR + R'OH Inter_Amino->Result_PNB_Off Mild Acid Hydrolysis Method_Lewis Method B: Lewis Acid (BCl3, -78°C) Decide_Bn->Method_Lewis Exploit Basicity Diff Method_DDQ Method C: Oxidative (DDQ, Photo-irradiation) Decide_Bn->Method_DDQ Exploit Electronic Density Result_Bn_Off Product: ROH + PNB-OR' Method_Lewis->Result_Bn_Off Method_DDQ->Result_Bn_Off

Caption: Orthogonal deprotection strategies. PNB is removed reductively (Zn/AcOH) or oxidatively (NaOH/MeOH). Bn is removed via Lewis acid coordination or DDQ oxidation, sparing the electron-deficient PNB.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps allow you to verify the reaction progress before committing the bulk material.

Protocol A: Selective Removal of PNB (Zinc/Acetic Acid Method)

Target: Cleave PNB ether while retaining Benzyl ethers, Alkenes, or Alkynes.

Mechanism: Zinc reduces the nitro group to an amine (


-aminobenzyl ether). The electron-donating amine facilitates C-O bond cleavage via 1,6-elimination (aza-quinone methide formation) or simple acid hydrolysis.

Reagents:

  • Substrate (1.0 equiv)

  • Zinc Dust (Activated, 10.0 equiv)

  • Acetic Acid (glacial) / THF (1:1 v/v)

Procedure:

  • Activation: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum. Why: Removes oxide layer to ensure reproducible reduction kinetics.

  • Reaction: Dissolve substrate in THF. Add Acetic Acid.[4] Cool to 0°C.

  • Addition: Add activated Zinc dust in portions. Warm to room temperature (RT) and stir.

  • Checkpoint: Monitor TLC. You will first see a lower Rf spot (Amine intermediate). Continued stirring (1-4 h) should lead to the alcohol. If the amine persists, heat to 40°C.

  • Workup: Filter through Celite to remove Zinc. Concentrate. Dilute with EtOAc, wash with saturated

    
     (to remove AcOH). Dry and concentrate.
    
Protocol B: Selective Removal of PNB (Alkaline Methanolysis)

Target: Cleave PNB ether in the presence of Bn ethers using mild basic conditions.

Reagents:

  • Substrate (1.0 equiv)

  • 20% Aqueous NaOH

  • Methanol[5]

Procedure:

  • Reaction: Dissolve substrate in MeOH (0.1 M). Add an equal volume of 20% aq. NaOH.

  • Conditions: Heat to 75°C in an open vessel (or with an air balloon). Why: Dissolved oxygen is mechanistically required for this specific cleavage pathway.

  • Checkpoint: TLC should show clean conversion to the alcohol and 4-nitrobenzaldehyde (by-product).

  • Workup: Cool, neutralize with 1M HCl, extract with EtOAc.

Protocol C: Selective Removal of Bn (Lewis Acid Method)

Target: Cleave Bn ether while retaining PNB ether.

Mechanism:


 coordinates to the ether oxygen. The Bn oxygen is more Lewis basic than the PNB oxygen (due to the nitro group). Stoichiometric control allows selective cleavage of the more coordinating Bn ether.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.0 M in DCM, 1.1 equiv per Bn group)
    
  • Anhydrous DCM

  • Pentamethylbenzene (Scavenger, 2.0 equiv)

Procedure:

  • Setup: Flame-dry glassware. Nitrogen atmosphere is critical.

  • Reaction: Dissolve substrate and scavenger in DCM. Cool to -78°C.[6][7]

  • Addition: Add

    
     dropwise. Crucial: Maintain -78°C to maximize kinetic selectivity.
    
  • Checkpoint: Stir for 1 h at -78°C. Quench a small aliquot into MeOH and check TLC. If Bn remains, add 0.5 equiv more

    
    . Avoid warming above -20°C if PNB retention is critical.
    
  • Quench: Add MeOH/Et3N (1:1) at -78°C. Warm to RT.

  • Workup: Standard aqueous extraction.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Fukase, K.; Tanaka, H.; Torii, S.; Kusumoto, S. "Mild and Selective Cleavage of p-Nitrobenzyl Esters and Ethers." Tetrahedron Letters, 1990 , 31, 389-392.

  • Dudley, G. B.; et al. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." Journal of Organic Chemistry, 2006 , 71, 3923.[3]

  • Congreve, M. S.; et al. "Selective Cleavage of Benzyl Ethers."[8] Synlett, 1993 , 663-664.[8]

  • Plante, O. J.; Buchwald, S. L.; Seeberger, P. H. "Halobenzyl Ethers as Protecting Groups for Organic Synthesis." J. Am. Chem. Soc., 2000 , 122, 7148. (Demonstrates electronic tuning of benzyl ethers).

Sources

Validation

A Comparative Guide to the Crystal Structure of Halonitrobenzenes: A Case Study of 4-Bromo-1-nitrobenzene

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides an in-depth analysis of the crystal structure of 4-Bromo-1-nitrobenzene, offering a comparative perspective against related halonitrobenzene and dihalogenated benzene analogs. Through this exploration, we will elucidate the subtle yet significant impact of substituent changes on molecular conformation and intermolecular interactions within the crystalline state.

Introduction: The Significance of Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] This technique provides an atomic-resolution map, revealing crucial details about bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[3] Such information is invaluable in fields like pharmaceuticals, where the crystalline form of an active pharmaceutical ingredient (API) can affect its efficacy and bioavailability, and in materials science for the rational design of functional materials.[1]

This guide focuses on 4-Bromo-1-nitrobenzene as a model system to explore the interplay of halogen bonding, π–π stacking, and weak hydrogen bonds in directing the supramolecular architecture of small organic molecules. By comparing its crystal structure with those of its chloro and iodo analogues, as well as with 1,4-dibromobenzene, we can dissect the influence of both the halogen's nature and the presence of the strongly electron-withdrawing nitro group.

Crystal Structure of 4-Bromo-1-nitrobenzene: A Detailed Look

The crystal structure of 4-Bromo-1-nitrobenzene has been determined by single-crystal X-ray diffraction, revealing a planar molecular geometry. The non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.040 Å.[4][5] This planarity facilitates efficient packing in the crystal lattice, which is primarily governed by a combination of π–π stacking interactions, weak C—H⋯O hydrogen bonds, and short Br⋯O contacts.[4][6]

The crystal belongs to the triclinic space group P-1.[5] The molecules arrange in parallel stacks, with centroid-to-centroid distances of 3.643(3) Å and 3.741(3) Å between adjacent benzene rings, indicative of significant π–π stacking.[4][5] Furthermore, the crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and short Br⋯O contacts of 3.227(4) Å and 3.401(4) Å.[4][5]

dot

Caption: Molecular structure of 4-Bromo-1-nitrobenzene.

Comparative Crystallographic Analysis

To understand the structural nuances of 4-Bromo-1-nitrobenzene, a comparison with related molecules is instructive. The following table summarizes the key crystallographic parameters for 4-Bromo-1-nitrobenzene and its analogues.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-Bromo-1-nitrobenzene[4]C₆H₄BrNO₂TriclinicP-16.3676(6)7.3635(7)7.6798(7)65.554(9)87.705(8)88.884(8)327.54(5)2
1,4-DichlorobenzeneC₆H₄Cl₂MonoclinicP2₁/n---90-90--
1,4-DibromobenzeneC₆H₄Br₂MonoclinicP2₁/n---90-90--
4-IodonitrobenzeneC₆H₄INO₂----------

Note: Complete unit cell parameters for 1,4-dichlorobenzene, 1,4-dibromobenzene and 4-iodonitrobenzene were not fully available in the initial search results, though their space groups are commonly reported.

The Influence of the Halogen Atom

Comparing the halogenated nitrobenzenes (Cl, Br, I) reveals the effect of halogen size and polarizability on crystal packing. While detailed parameters for the chloro and iodo analogues are not fully compiled here, trends can be inferred. The larger and more polarizable the halogen, the more significant its contribution to intermolecular interactions, particularly halogen bonding. In 4-Bromo-1-nitrobenzene, the Br⋯O contacts are a notable feature.[4] It is expected that in 4-Iodonitrobenzene, these iodine-oxygen interactions would be even more pronounced, potentially leading to a different packing arrangement. Conversely, in 4-chloronitrobenzene, these interactions would be weaker.

The Role of the Nitro Group

The introduction of the nitro group dramatically alters the electronic properties and intermolecular interactions compared to the dihalogenated analogues like 1,4-dibromobenzene. The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This is evident in the crystal structure of 4-Bromo-1-nitrobenzene, where C—H⋯O hydrogen bonds are observed.[4] In contrast, the crystal structure of 1,4-dibromobenzene is primarily governed by Br⋯Br halogen bonds and van der Waals forces.[4] The presence of the nitro group also introduces the possibility of π–π stacking, which is a dominant feature in the packing of 4-Bromo-1-nitrobenzene.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that requires high-quality single crystals and a systematic experimental approach.

dot

SCXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. For small organic molecules like 4-Bromo-1-nitrobenzene, this is often achieved by slow evaporation of a saturated solution in an appropriate solvent. The choice of solvent is critical and may require screening of several options.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. This data is then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are commonly employed for this step.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation and Finalization: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results, including atomic coordinates, are then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Conclusion

The crystal structure of 4-Bromo-1-nitrobenzene serves as an excellent case study for understanding the forces that govern the self-assembly of small organic molecules in the solid state. The interplay of π–π stacking, weak hydrogen bonds, and halogen bonding dictates its crystal packing. Comparative analysis with related compounds highlights the profound influence of substituent modification on the resulting supramolecular architecture. A thorough understanding of these principles, gained through techniques like single-crystal X-ray diffraction, is fundamental for the rational design and development of new molecules with desired properties in medicinal chemistry and materials science.

References

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o548. [Link]

  • Dziubek, K. F., & Katrusiak, A. (2014). The crystal structures of (a) 1,4-dichlorobenzene (14dClB) and (b) 1,4-dibromobenzene (14dBrB) structures. ResearchGate. [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. ResearchGate. [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitro-benzene. PubMed. [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-Nitrobenzene - Acta Crystallographica. Amanote Research. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 15, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved February 15, 2026, from [Link]

Sources

Comparative

HPLC Method Development &amp; Comparison Guide: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Executive Summary 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS: 6943-02-8) is a hydrophobic ether intermediate typically synthesized via the Williamson etherification of 4-bromophenol and 4-nitrobenzyl bromide . In HPLC an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS: 6943-02-8) is a hydrophobic ether intermediate typically synthesized via the Williamson etherification of 4-bromophenol and 4-nitrobenzyl bromide .

In HPLC analysis, the primary challenge is not merely detection, but the resolution of the highly lipophilic product from its precursors . The significant polarity shift—from the acidic, polar 4-bromophenol to the non-polar ether product—mandates a gradient method to prevent excessive run times or poor resolution of the starting materials.

This guide compares two stationary phase approaches:

  • C18 (Octadecyl): The industry standard for robustness.

  • Phenyl-Hexyl: The "Expert Choice" for enhanced selectivity of nitro-aromatic compounds via

    
     interactions.
    

Chemical Profile & Separation Logic

Understanding the analytes is the first step to a self-validating protocol. The separation is driven by the loss of the hydroxyl group (H-bond donor) and the addition of a nitrobenzyl ring, drastically increasing hydrophobicity.

CompoundRoleStructure NoteLogP (Approx)Elution Order
4-Bromophenol Precursor 1Polar, Acidic (pKa ~9.3)~2.61 (Early)
4-Nitrobenzyl bromide Precursor 2Moderate polarity, Electrophilic~2.42 (Mid)
1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Target Product Highly Hydrophobic Ether ~4.5 - 5.0 3 (Late)
Visualization: Synthesis & Separation Logic

Synthesis_Separation_Logic Reactant1 4-Bromophenol (Polar / Acidic) Product TARGET ETHER: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (Highly Hydrophobic) Reactant1->Product Williamson Ether Synthesis (Base Catalyzed) Reactant2 4-Nitrobenzyl Bromide (Semi-Polar) Reactant2->Product HPLC_C18 C18 Column (Hydrophobic Interaction) Product->HPLC_C18 Strong Retention HPLC_Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Product->HPLC_Phenyl Enhanced Selectivity (Nitro Group Interaction)

Figure 1: The synthesis pathway transforms two moderately polar reactants into a highly hydrophobic product, dictating the need for a strong organic gradient.

Comparative Protocol Guide

Method A: The "Workhorse" Protocol (C18)

Best for: Routine QC, high-throughput screening, and robustness.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro/Bromo aromatics absorb strongly here).

Gradient Table (Method A)

Time (min) % Mobile Phase B Rationale
0.0 40% Initial hold to retain 4-Bromophenol.
2.0 40% Ensure separation of polar impurities.
10.0 95% Steep ramp to elute the hydrophobic ether product.
12.0 95% Wash column of highly retained by-products.

| 12.1 | 40% | Re-equilibration. |

Method B: The "High-Resolution" Protocol (Phenyl-Hexyl)

Best for: Separating the target ether from structurally similar nitro-impurities or if 4-nitrobenzyl bromide co-elutes with other matrix components.

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mechanism: The phenyl ring on the stationary phase interacts with the nitro group and the electron-deficient benzene rings of the analytes via

    
     stacking.
    
  • Mobile Phase: Methanol (MeOH) is preferred over MeCN here, as MeCN can suppress

    
     interactions. Use Water/MeOH + 0.1% Formic Acid.
    

Experimental Advantage: Phenyl-Hexyl columns often show increased retention for the nitrobenzyl bromide relative to the phenol, improving the resolution window between the two starting materials before the product elutes.

Expected Results & Performance Comparison

The following data represents relative retention times (RRT) standardized against the target product. Absolute times will vary by system void volume, but the order is chemically fixed.

Table 1: Relative Retention Comparison
AnalyteRRT (C18 / MeCN)RRT (Phenyl / MeOH)Peak Shape Note
4-Bromophenol 0.350.40Sharp (if acidified). Broad if neutral.
4-Nitrobenzyl bromide 0.600.75Good symmetry.
Target Product 1.00 1.00 Late eluting. Potential for tailing if Fe contaminants present.
Experimental Workflow Visualization

Workflow Sample Reaction Mixture (Crude) Prep Sample Prep: Dilute in MeCN (1 mg/mL) Filter 0.2 µm PTFE Sample->Prep Inject Injection (5-10 µL) Prep->Inject Decision Select Column Strategy Inject->Decision Path_C18 Route A: C18 (Standard) Decision->Path_C18 Routine QC Path_Phenyl Route B: Phenyl-Hexyl (Complex Matrix) Decision->Path_Phenyl Impurity Profiling Result_C18 Result: Fast Elution Good General Separation Path_C18->Result_C18 Result_Phenyl Result: Enhanced Selectivity for Nitro-Aromatics Path_Phenyl->Result_Phenyl

Figure 2: Decision matrix for selecting the appropriate stationary phase based on analytical needs.

Critical Troubleshooting (Self-Validating Steps)

To ensure the "Trustworthiness" of your data, apply these checks:

  • The "Acid Test": If 4-Bromophenol elutes as a split or broad peak, your mobile phase pH is likely too close to its pKa (~9.3). Ensure you are using 0.1% Formic Acid or Phosphoric Acid to keep it fully protonated (neutral) and sharp.

  • Solubility Check: The target product is highly hydrophobic. Do not dissolve the sample in 100% water. Use 100% Acetonitrile or Methanol for sample preparation to prevent precipitation in the injector loop.

  • Carryover Warning: Due to the high LogP (~5.0), the product may stick to the column frit. Run a "Blank" injection (100% MeCN) after high-concentration samples to verify no carryover.

References

  • Sigma-Aldrich. 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene Product Specification & CAS 6943-02-8. Link

  • PubChem. 1-Bromo-4-nitrobenzene (Precursor Data) & Physical Properties. National Library of Medicine. Link

  • Sielc Technologies. Separation of Benzyl Bromides and Nitro-Aromatics on RP-HPLC. Link

  • ResearchGate. HPLC separation of phenyl ethers and benzyl halides: Method Development Strategies. Link

  • ChemicalBook. 1-BROMO-4-[(4-NITROBENZYL)OXY]BENZENE Material Safety & Synthesis Profiles. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS No. 103941-07-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS No. 103941-07-9). As a compound featuring a halogenated aromatic ring, an ether linkage, and a nitro group, it requires meticulous management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment & Chemical Profile: The "Why"

Understanding the inherent hazards of a chemical is the foundation of its safe disposal. 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene's structure combines three key functional groups that dictate its risk profile and disposal pathway.

  • Halogenated Aromatic System (Bromobenzene moiety): Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] High-temperature incineration is typically required for their complete destruction to prevent the formation of toxic byproducts.[2][3]

  • Nitroaromatic System (Nitrobenzyl moiety): Aromatic nitro compounds are recognized for their potential toxicity and, in some cases, mutagenic or carcinogenic properties.[1][4] They can also increase the reactivity of a compound. Multi-nitrated aromatics, in particular, can be sensitive to shock and friction.[5]

  • Ether Linkage: While the ether linkage in this molecule is relatively stable, certain organic ethers are capable of forming explosive peroxides over time when exposed to air and light.

Due to the combined hazards of its functional groups, this compound is classified as a hazardous substance. Data from structurally similar compounds, like 1-Bromo-4-nitrobenzene, show hazards including acute toxicity (if swallowed, inhaled, or in contact with skin), skin and eye irritation, and potential for organ damage through prolonged exposure.[4][6][7]

Table 1: Chemical & Hazard Profile Summary
PropertyValue / InformationSource
Chemical Name 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene-
CAS Number 103941-07-9[8]
Molecular Formula C13H10BrNO3[8]
Molecular Weight 308.13 g/mol [8]
Physical State Solid (based on similar compounds)[6]
Key Hazards Halogenated Organic, Nitroaromatic-
Anticipated GHS Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Specific Target Organ Toxicity, Hazardous to the Aquatic Environment.[1][4][6][1][4][6]

The Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins in the laboratory long before the waste is collected. Following these steps ensures compliance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Segregation at the Source

The cardinal rule of hazardous waste management is proper segregation.[9] Never mix incompatible waste streams. Mixing halogenated waste with non-halogenated solvents, for example, unnecessarily increases the volume of waste that requires specialized, costly disposal and can create unforeseen hazards.[2]

Immediately upon generation, any waste containing 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (including pure compound, reaction mixtures, contaminated consumables) must be collected in a dedicated waste container labeled "Halogenated Organic Waste".

Step 2: Waste Characterization & RCRA Classification

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).

  • Listed Wastes (F, K, P, U codes): These codes are assigned to wastes from specific industrial processes or to discarded commercial chemical products.[10] Waste solvents containing brominated compounds may fall under the F-list (nonspecific sources).[11]

  • Characteristic Wastes (D codes): While this compound is a solid and not ignitable on its own, solutions of it in flammable solvents would carry the D001 ignitability code.[12]

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for assigning the correct waste codes. However, understanding the logic is crucial for proper segregation. For this compound, the waste stream will, at a minimum, be classified as halogenated and potentially toxic organic waste.

Step 3: Containerization & Labeling

Proper containerization and labeling are legally mandated and essential for safe transport and disposal.[13][14]

  • Container Selection: Use a chemically resistant container in good condition, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[2] Ensure the container is compatible with all components of the waste mixture.

  • Labeling: All chemical waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste" .[13]

    • Full chemical names of all constituents (e.g., "1-Bromo-4-[(4-nitrobenzyl)oxy]benzene," "Dichloromethane," etc.). Do not use abbreviations or formulas.[13]

    • The approximate percentage or concentration of each component.

    • The accumulation start date (the date the first waste was added).

    • The Principle Investigator's name and lab location.[13]

    • Appropriate hazard pictograms (e.g., Toxic, Environmental Hazard).[13]

Step 4: On-Site Accumulation & Storage

Designated laboratory areas for waste are known as Satellite Accumulation Areas (SAAs).[14]

  • Store the sealed and labeled waste container in a designated SAA, which must be under the control of laboratory personnel.

  • Ensure the container is kept closed except when actively adding waste.

  • Store in secondary containment (such as a chemical-resistant tub) to contain potential leaks.

  • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[15]

Step 5: Final Disposal Pathway

The final step is the transfer of waste to your institution's EHS department or a licensed hazardous waste contractor for disposal.

  • High-Temperature Incineration: This is the standard and most effective disposal method for halogenated organic compounds.[2][16] Incineration at temperatures typically above 980°C (1800°F) ensures the complete destruction of the organic molecule into carbon dioxide, water, and inorganic acids (like hydrogen bromide), which are then neutralized in a scrubber system.[2][3] This process prevents the release of toxic organic compounds into the environment.

  • Licensed Waste Facilities: Disposal must be conducted through a licensed Treatment, Storage, and Disposal Facility (TSDF) that can handle the specific RCRA waste codes assigned to your waste stream.[17] Your EHS office manages this relationship and the associated manifest system, which tracks the waste from "cradle-to-grave".[14][17]

The following diagram outlines the decision-making process for proper disposal.

G cluster_0 In-Lab Process cluster_1 EHS & Final Disposal A Waste Generation (e.g., end of reaction, contaminated gloves) B Is the waste contaminated with 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene? A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes I Dispose as Non-Hazardous or other waste stream B->I No D Is the container properly labeled with a Hazardous Waste Tag? C->D E Affix new tag immediately. Fill out all components. D->E No F Store container in designated Satellite Accumulation Area (SAA) D->F Yes E->F G Keep container closed. Use secondary containment. F->G H Contact EHS for Waste Pickup (when full or per schedule) G->H J EHS Collection & Transport H->J K Consolidation at Central Accumulation Area J->K L Manifesting for Off-Site Shipment K->L M Transport by Licensed Hauler L->M N Disposal at Permitted TSDF (High-Temperature Incineration) M->N

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene

Executive Safety Assessment (Control Banding) Immediate Directive: Treat 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene as a Control Band 3 (Potent/Toxic) compound. While specific toxicological data for this exact intermediate ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (Control Banding)

Immediate Directive: Treat 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene as a Control Band 3 (Potent/Toxic) compound.

While specific toxicological data for this exact intermediate may be limited in public repositories, its structural pharmacophore—combining a nitro-aromatic moiety with a halogenated aryl ether —dictates a "Universal Precaution" approach.

The "Why" Behind the Protocol (Mechanism of Hazard)

To protect yourself, you must understand what you are fighting. This molecule presents three distinct vectors of risk:

  • The Nitro Group (

    
    ):  Nitro-aromatics are lipophilic. They do not just sit on the skin; they permeate the stratum corneum, entering the bloodstream where they can potentially cause methemoglobinemia (oxidizing hemoglobin so it cannot carry oxygen) or sensitization [1].
    
  • The Benzyl Ether Linkage: While generally stable, benzyl ethers can undergo cleavage in metabolic systems, potentially releasing reactive alkylating agents (benzyl halides) or toxic phenols (4-bromophenol) [2].

  • Physical State (Dust): As a solid intermediate, the primary exposure route is inhalation of micronized dust during weighing, which bypasses the skin barrier entirely.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for solution-phase handling of this compound due to the permeation enhancement provided by organic solvents.

PPE Selection Logic

Data summarized for immediate operational decision-making.

Hazard ScenarioGlove MaterialGlove ThicknessEye ProtectionRespiratory
Solid Handling (Weighing)Nitrile (Disposable)4-5 mil (0.10 mm)Safety Glasses w/ Side ShieldsFume Hood or N95 (if open bench)
Solution Handling (DCM/THF)Laminate (Silver Shield) or Double Nitrile Inner: 2.5 milOuter: 5-8 milChemical Splash GogglesFume Hood (Mandatory)
Spill Cleanup (Solid)Double Nitrile 4 mil + 4 milChemical Splash GogglesP100/N95 Respirator
Spill Cleanup (Liquid)Laminate (EVOH)>2.7 milFace Shield + GogglesFull-Face Respirator (OV/P100)

Critical Scientist Note: Do not rely on single-layer nitrile gloves when this compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) . These solvents permeate nitrile in <2 minutes, carrying the nitro-aromatic solute directly to your skin [3].

Operational Workflows & Decision Logic

A. PPE Selection Decision Tree

The following logic gate ensures you select the correct barrier based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Handling 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Carrier Solvent? Liquid->Solvent StandardPPE Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Hood->StandardPPE Yes RespPPE Respiratory PPE: Add N95/P100 Mask Static Control Mat Hood->RespPPE No (Avoid if possible) HighPerm High Permeation (DCM, THF, Acetone) Solvent->HighPerm LowPerm Low Permeation (Water, Alcohols) Solvent->LowPerm Laminate REQUIRED: Laminate/EVOH Gloves (Silver Shield®) OR Double Nitrile (Change <15m) HighPerm->Laminate DoubleGlove Recommended: Double Nitrile Gloves Change immediately on splash LowPerm->DoubleGlove

Figure 1: Decision logic for PPE selection based on physical state and carrier solvent permeability.

Detailed Handling Protocol

Step 1: Weighing & Transfer (Solid Phase)

Risk: Electrostatic dispersion of dust.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an antistatic gun or wipe on the weighing boat and spatula before contact. Nitro-aromatics can be prone to static charge buildup.

  • Technique: Do not dump the powder. Use a "tap-and-slide" motion to transfer the solid.

  • Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe (solvent-appropriate) before returning it to storage to remove invisible dust residues.

Step 2: Reaction Setup (Solution Phase)

Risk: Skin absorption via solvent carrier.

  • Gloving: If using DCM or THF, don Silver Shield (Laminate) gloves. If dexterity is required, wear a size-larger Nitrile glove over the laminate glove to compress the loose plastic.

  • Syringe Transfer: When handling solutions, use Luer-lock syringes rather than needles/septums where possible to prevent aerosolization upon needle withdrawal.

  • Waste Stream: Do not pour reaction mixtures down the drain. This compound is a Halogenated Organic .

Disposal & Emergency Response

Waste Disposal Algorithm

Segregation is critical to prevent unexpected reactivity (e.g., nitration of other wastes).

Waste_Workflow WasteGen Waste Generation TypeCheck Is it Solid or Liquid? WasteGen->TypeCheck SolidWaste Solid Waste TypeCheck->SolidWaste LiquidWaste Liquid Waste TypeCheck->LiquidWaste Bag Double Bag (Clear) Label: 'Toxic Solid' SolidWaste->Bag HalogenCheck Contains Halogens? (DCM, Chloroform, or the Compound itself) LiquidWaste->HalogenCheck Incineration High-Temp Incineration Bag->Incineration HaloStream Stream A: Halogenated Organics HalogenCheck->HaloStream Yes (Compound is Brominated) NonHaloStream Stream B: Non-Halogenated Organics HalogenCheck->NonHaloStream No (Only if <1% conc.) HaloStream->Incineration NonHaloStream->Incineration

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste streams.

Emergency Procedures
  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin; this increases absorption of nitro compounds.

    • Wash with copious soap and water for 15 minutes.

    • Monitor for signs of cyanosis (blue lips/fingernails) due to potential methemoglobinemia [4].

  • Spill (Solid):

    • Cover with wet paper towels to prevent dust.

    • Scoop into a jar.

    • Clean area with soap/water, then acetone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitrobenzene derivatives and Halogenated Ethers. ECHA. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Bromo-4-nitrobenzene (Structural Analog Safety Data). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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